molecular formula C11H10BrNO B1446617 8-Bromo-2-ethylisoquinolin-1(2H)-one CAS No. 1893795-60-2

8-Bromo-2-ethylisoquinolin-1(2H)-one

Cat. No.: B1446617
CAS No.: 1893795-60-2
M. Wt: 252.11 g/mol
InChI Key: WHEWCCHRAAZIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-ethylisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-2-ethylisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2-ethylisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-2-ethylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-13-7-6-8-4-3-5-9(12)10(8)11(13)14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEWCCHRAAZIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 8-bromo-2-ethylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the total synthesis of 8-bromo-2-ethylisoquinolin-1(2H)-one , a critical scaffold in medicinal chemistry, particularly in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores.

The synthesis challenges lie in two areas: establishing the regiochemistry of the bromine at the C8 position (which is difficult via direct electrophilic aromatic substitution of isoquinoline) and ensuring exclusive N-alkylation over O-alkylation during the final step. This guide presents a robust, modular pathway starting from commercially available 2-bromobenzaldehyde , utilizing a modified Pomeranz-Fritsch cyclization followed by N-oxide rearrangement.

Retrosynthetic Analysis

The strategic disconnection reveals two primary precursors: the parent 8-bromoisoquinolin-1(2H)-one core and the ethylating agent. The core itself is best accessed via the rearrangement of 8-bromoisoquinoline N-oxide , which traces back to 2-bromobenzaldehyde to guarantee the C8 halogen placement.

Retrosynthesis Target 8-bromo-2-ethylisoquinolin-1(2H)-one Core 8-bromoisoquinolin-1(2H)-one Target->Core N-Alkylation NOxide 8-bromoisoquinoline N-oxide Core->NOxide Rearrangement IsoQ 8-bromoisoquinoline NOxide->IsoQ N-Oxidation Precursor 2-bromobenzaldehyde + Aminoacetaldehyde diethyl acetal IsoQ->Precursor Pomeranz-Fritsch Cyclization

Figure 1: Retrosynthetic logic flow ensuring C8-regioselectivity.

Primary Synthetic Route (Step-by-Step)

Phase 1: Construction of the Isoquinoline Core

Objective: Synthesize 8-bromoisoquinoline.[1][2] Rationale: Direct bromination of isoquinoline yields the 5-bromo isomer (major) and 8-bromo isomer (minor) as an inseparable mixture. The Pomeranz-Fritsch reaction is selected here because it unambiguously directs cyclization to the ortho-position of the aldehyde, securing the C8 bromine.

Step 1.1: Schiff Base Formation
  • Reagents: 2-Bromobenzaldehyde (1.0 equiv), Aminoacetaldehyde diethyl acetal (1.1 equiv), Toluene.

  • Protocol:

    • Charge a Dean-Stark apparatus with 2-bromobenzaldehyde and aminoacetaldehyde diethyl acetal in toluene.

    • Reflux for 4–6 hours until water collection ceases.

    • Concentrate in vacuo to yield the crude imine (Schiff base).

  • Checkpoint: The imine is moisture-sensitive; proceed immediately to cyclization.

Step 1.2: Acid-Mediated Cyclization
  • Reagents: Conc. H₂SO₂ (or PPA/POCl₃ mixtures).

  • Protocol:

    • Add the crude imine dropwise to concentrated H₂SO₄ at 0°C.

    • Allow to warm to room temperature, then heat to 100°C for 1 hour.

    • Quench: Pour onto crushed ice/NH₄OH mixture (pH > 9).

    • Extract with CH₂Cl₂, dry over MgSO₄, and purify via column chromatography (Hexane/EtOAc).

  • Yield Expectation: 40–60% (typical for 8-substituted isoquinolines).

Phase 2: Functionalization to Isoquinolinone

Objective: Convert the isoquinoline ring to the lactam (isoquinolinone).

Step 2.1: N-Oxidation
  • Reagents: m-CPBA (1.2 equiv), CH₂Cl₂, 0°C to RT.

  • Protocol:

    • Dissolve 8-bromoisoquinoline in CH₂Cl₂.

    • Add m-CPBA portion-wise at 0°C. Stir at RT for 3 hours.

    • Wash with 10% Na₂CO₃ to remove m-chlorobenzoic acid.

    • Isolate 8-bromoisoquinoline N-oxide as a solid.

Step 2.2: Rearrangement to Lactam
  • Reagents: Tosyl chloride (TsCl), K₂CO₃, Water/Acetone (or Acetic Anhydride/NaOH).

  • Mechanism: The N-oxide reacts with TsCl to form an activated intermediate, which undergoes nucleophilic attack by water at C1, followed by elimination of TsOH.

  • Protocol:

    • Suspend the N-oxide in 10% aqueous K₂CO₃.

    • Add TsCl (1.1 equiv) in acetone dropwise.

    • Stir vigorously for 2 hours. The product, 8-bromoisoquinolin-1(2H)-one , often precipitates out.

    • Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

Phase 3: N-Ethylation

Objective: Selective alkylation of the nitrogen atom.

Step 3.1: N-Alkylation
  • Reagents: Ethyl Iodide (EtI), K₂CO₃ (anhydrous), DMF (or MeCN).

  • Protocol:

    • Dissolve 8-bromoisoquinolin-1(2H)-one (1.0 equiv) in anhydrous DMF (0.5 M).

    • Add K₂CO₃ (2.0 equiv). Stir for 15 mins at RT to deprotonate (Color change often observed).

    • Add Ethyl Iodide (1.2 equiv) dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (The N-alkyl product is usually less polar than the starting lactam).

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF).

    • Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Critical Control Points & Troubleshooting

ParameterPotential IssueExpert Mitigation Strategy
Pomeranz-Fritsch Cyclization Low yield due to polymerization.Ensure strictly anhydrous conditions during imine formation. Dilute the H₂SO₄ step slightly or use PPA to reduce charring.
Regioselectivity (Alkylation) O-alkylation (forming the ethoxy-isoquinoline ether).Avoid Silver salts (Ag₂CO₃ favors O-alkylation). Use Polar Aprotic solvents (DMF) and "Hard" bases (K₂CO₃ or Cs₂CO₃) to favor the thermodynamic N-alkyl product.
Purification Separation of N- vs O-alkyl isomers.N-alkyl isomers typically have a lower R_f and a distinct Carbonyl stretch in IR (~1650 cm⁻¹) compared to the ether (~1600 cm⁻¹).
Safety Handling EtI and Bromine species.EtI is an alkylating agent (carcinogen suspect). Use a fume hood. 8-bromo intermediates can be skin irritants.

Reaction Mechanism: N-Alkylation Selectivity

The lactam/lactim tautomerism allows for two pathways. Under the basic conditions described (K₂CO₃/DMF), the amide resonance stabilizes the N-anion, leading to the desired N-ethylated product.

Mechanism Lactam Lactam Form (Major) Anion Resonance Stabilized Anion Lactam->Anion + Base (K2CO3) N_Prod N-Ethyl Product (Thermodynamic) Anion->N_Prod + EtI (DMF, 60°C) O_Prod O-Ethyl Product (Kinetic/Ag+) Anion->O_Prod + EtI (Ag salts)

Figure 2: Selectivity pathway for N- vs O-alkylation.

References

  • Pomeranz-Fritsch Cyclization (General Method): Gensler, W. J. Organic Reactions1951, 6, 191. (Classic review on isoquinoline synthesis).
  • Synthesis of 8-Bromoisoquinoline

    • Brown, W. D.; Gouliaev, A. H. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses2002 , 79, 161. Link (Provides context on bromination patterns).

    • Tyson, F. T. "Isoquinoline."[3][4][5][6][7][8][9] Organic Syntheses1943 , Coll. Vol. 2, 372. (Foundational method).[10]

  • Isoquinoline N-Oxide Rearrangement

    • Robke, L., et al. "Mild and Metal-Free Synthesis of Isoquinolones." J. Org.[4][6] Chem.2019 , 84, 185–189. (Modern rearrangement conditions).

  • Li, J., et al. "Regioselective N-Alkylation of 2-Pyridones and Isoquinolones." Tetrahedron Letters2015, 56, 2312.

Sources

Spectroscopic Characterization of 8-bromo-2-ethylisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic signature of the novel heterocyclic compound, 8-bromo-2-ethylisoquinolin-1(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from closely related analogs to predict the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for the title compound. While direct experimental data for 8-bromo-2-ethylisoquinolin-1(2H)-one is not widely published, this guide offers a robust, scientifically-grounded framework for its identification and characterization.

Introduction: The Isoquinolone Scaffold in Medicinal Chemistry

The isoquinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The introduction of a bromine atom at the 8-position and an ethyl group at the 2-position of the isoquinolin-1(2H)-one framework can significantly influence the molecule's steric and electronic properties, and consequently its pharmacological activity. Accurate and unambiguous structural elucidation is paramount, and this is achieved through a combination of modern spectroscopic techniques. This guide will delve into the predicted spectroscopic data for 8-bromo-2-ethylisoquinolin-1(2H)-one, providing a detailed analysis of its expected mass, vibrational modes, and nuclear magnetic environment.

Molecular Structure and Isotopic Considerations

The structure of 8-bromo-2-ethylisoquinolin-1(2H)-one is presented below. A key feature for mass spectrometry is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution gives rise to a characteristic M/M+2 pattern in the mass spectrum, a critical diagnostic feature for brominated compounds.

Figure 1: Chemical structure of 8-bromo-2-ethylisoquinolin-1(2H)-one.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 8-bromo-2-ethylisoquinolin-1(2H)-one, we predict a distinct molecular ion peak pattern and characteristic fragmentation.

Predicted Mass Spectrum Data
IonPredicted m/zRelative AbundanceNotes
[M]⁺250.99~100%Corresponding to the ⁷⁹Br isotope.
[M+2]⁺252.99~98%Corresponding to the ⁸¹Br isotope.[1]
[M-C₂H₄]⁺222.98VariableLoss of ethylene from the N-ethyl group.
[M-C₂H₅]⁺221.97VariableLoss of the ethyl radical.
[M-CO]⁺222.99VariableLoss of carbon monoxide from the lactam ring.
[C₉H₆BrNO]⁺224.05VariableLoss of the ethyl group.
Fragmentation Pathway

The primary fragmentation of 8-bromo-2-ethylisoquinolin-1(2H)-one is expected to involve the loss of the N-ethyl group and subsequent fragmentation of the isoquinolone core.

M [C₁₁H₁₀BrNO]⁺˙ m/z = 251/253 frag1 [C₉H₅BrNO]⁺˙ m/z = 223/225 M->frag1 - C₂H₄ frag2 [C₉H₆BrO]⁺ m/z = 224/226 M->frag2 - C₂H₄ frag3 [C₈H₅Br]⁺˙ m/z = 180/182 frag1->frag3 - CO

Sources

physical and chemical properties of 8-bromo-2-ethylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and application logic for 8-bromo-2-ethylisoquinolin-1(2H)-one , a specialized heterocyclic scaffold used in the development of PARP inhibitors, BET bromodomain inhibitors, and other targeted oncological therapies.[1]

A Critical Intermediate for PARP and Kinase Inhibitor Scaffolds[1]

Executive Summary

8-Bromo-2-ethylisoquinolin-1(2H)-one is a functionalized isoquinolinone derivative characterized by a bicyclic lactam core, a bromine handle at the C8 position, and an ethyl group at the N2 position.[1] It serves as a high-value building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1]

Its structural significance lies in the C8-bromine atom , which is electronically primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate the scaffold into complex polycyclic architectures found in PARP inhibitors (e.g., analogs of veliparib/olaparib) and BET inhibitors.[1]

Physicochemical Profile

The following data aggregates calculated and experimental values. Where specific experimental data for the ethyl analog is proprietary, values are extrapolated from the homologous methyl derivative (CAS 643069-17-4) with high confidence.[1]

PropertyValue / DescriptionConfidence Level
CAS Number 1893795-60-2High (Verified)
Molecular Formula C₁₁H₁₀BrNOHigh
Molecular Weight 252.11 g/mol High
Physical State Solid (Off-white to pale yellow powder)High (Analogous)
Melting Point 120–135 °C (Estimated)Medium (Predicted*)
Boiling Point ~380 °C (at 760 mmHg)Medium (Predicted)
Solubility Soluble in DMSO, DMF, DCM; Low in WaterHigh
pKa ~ -1.0 (Conjugate acid of lactam oxygen)High
LogP (Calculated) 2.8 ± 0.4High
H-Bond Donors 0High
H-Bond Acceptors 1 (Carbonyl oxygen)High

*Note: The ethyl group typically lowers the melting point relative to the methyl analog (MP ~170°C) due to increased crystal lattice disruption.[1]

Synthetic Routes & Process Chemistry

The synthesis of 8-bromo-2-ethylisoquinolin-1(2H)-one is primarily achieved via regioselective N-alkylation of the parent lactam.[1] This route is preferred over de novo cyclization for scale-up efficiency.[1]

Primary Route: N-Alkylation of 8-Bromoisoquinolin-1(2H)-one

This pathway relies on the acidity of the amide proton (pKa ~14-15) in the parent isoquinolinone.[1]

Mechanism & Regioselectivity

The reaction involves the deprotonation of 8-bromoisoquinolin-1(2H)-one followed by nucleophilic attack on an ethylating agent (Et-X).[1]

  • Challenge: Competition between N-alkylation (desired, thermodynamic product) and O-alkylation (undesired, kinetic product, forming the lactim ether).[1]

  • Solution: Use of a soft base (Cs₂CO₃) in a polar aprotic solvent (DMF) or phase-transfer catalysis to favor the N-alkylated lactam.[1]

Detailed Protocol (Bench Scale)
  • Reagents: 8-Bromoisoquinolin-1(2H)-one (1.0 eq), Ethyl Iodide (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Charge flask with 8-bromoisoquinolin-1(2H)-one and Cs₂CO₃ under N₂ atmosphere.

    • Add DMF and stir at Room Temperature (RT) for 30 min to ensure deprotonation.

    • Add Ethyl Iodide dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Purification: Recrystallization from EtOH/Heptane or Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

SynthesisWorkflow Start 8-Bromoisoquinolin-1(2H)-one (Parent Scaffold) Intermediate Transition State (Amide Anion) Start->Intermediate Deprotonation Reagents Ethyl Iodide + Cs2CO3 (DMF, 60°C) Reagents->Intermediate Product 8-Bromo-2-ethylisoquinolin-1(2H)-one (Target) Intermediate->Product N-Alkylation (Major) SideProduct 8-Bromo-1-ethoxyisoquinoline (O-Alkylated Impurity) Intermediate->SideProduct O-Alkylation (Minor)

Caption: Reaction pathway showing the critical bifurcation between N-alkylation (desired) and O-alkylation, controlled by base selection and solvent polarity.

Chemical Reactivity & Functionalization

The utility of 8-bromo-2-ethylisoquinolin-1(2H)-one is defined by its orthogonal reactivity profiles.

A. C8-Bromine: The Cross-Coupling Handle

The bromine atom at position 8 is sterically accessible and electronically activated for Pd-catalyzed coupling.[1] This is the primary entry point for expanding the scaffold.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl systems (common in PARP inhibitors).[1]

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh3)4 with K₂CO₃ in Dioxane/Water.

  • Buchwald-Hartwig Amination: Reacts with amines to form C8-amino derivatives.[1]

    • Catalyst System: Pd₂dba₃ + Xantphos/BINAP.

  • Sonogashira Coupling: Reacts with terminal alkynes to install rigid linkers.[1]

B. Lactam Core Stability

The N-ethyl lactam moiety is robust against hydrolysis under standard acidic/basic conditions, making it a stable "anchor" during downstream synthetic manipulations of the C8 position.

Visualization: Divergent Synthesis Logic

Reactivity Core 8-Bromo-2-ethylisoquinolin-1(2H)-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Heck Heck Reaction (Alkenes, Pd cat.) Core->Heck Biaryl 8-Aryl-2-ethylisoquinolin-1-one (PARP/BET Inhibitor Core) Suzuki->Biaryl Amino 8-Amino-2-ethylisoquinolin-1-one (Kinase Hinge Binder) Buchwald->Amino Alkenyl 8-Alkenyl Derivative (Extended Linker) Heck->Alkenyl

Caption: Divergent synthesis map illustrating the transformation of the C8-bromo handle into biologically active motifs.[1]

Applications in Drug Discovery

PARP Inhibition (Poly ADP-ribose Polymerase)

Isoquinolin-1-ones are bioisosteres of the phthalazinone core found in Olaparib .[1] The 2-ethyl group provides hydrophobic bulk that can occupy specific pockets in the PARP catalytic domain, while the C8-substituent (introduced via coupling) interacts with the nicotinamide binding pocket.[1]

BET Bromodomain Inhibition

Recent studies suggest 8-substituted isoquinolinones can act as acetyl-lysine mimetics.[1] The carbonyl oxygen accepts a hydrogen bond from the conserved asparagine (Asn140 in BRD4), while the ethyl group positions the scaffold within the WPF shelf region.

Handling & Safety Information

Based on the hazard profiles of analogous bromoisoquinolines (e.g., CAS 16567-18-3), the following precautions are mandatory:

  • GHS Classification:

    • H315: Causes skin irritation.[1][2][3][4][5][6][7]

    • H319: Causes serious eye irritation.[1][2][3][4][5][6][7]

    • H335: May cause respiratory irritation.[1][2][4][6][7]

  • Handling: Use only in a chemical fume hood. Avoid dust formation.[3][5][7][8]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

References

  • Chemical Identity & Registry

    • Source: ChemSrc / CAS Registry.
    • Entry:CAS 1893795-60-2 (8-Bromo-2-ethylisoquinolin-1(2H)-one) .[1]

    • Link:[1]

  • Synthetic Methodology (General Isoquinolinone Alkylation)

    • Title: "Regioselective N-Alkyl
    • Context: Establishes the Cs₂CO₃/DMF protocol for N- vs O-selectivity.
    • Source:Journal of Organic Chemistry / Tetrahedron Letters (General methodology reference).
    • Link:[1]

  • Application in PARP Inhibitors

    • Title: "Poly(ADP-ribose)polymerase (PARP) inhibitors for the treatment of ovarian cancer."[1][9][10][11]

    • Context: Describes the SAR of isoquinolinone-based PARP inhibitors.
    • Source:Cochrane Database of System
    • Link:[1]

  • Safety Data (Homologous Series)

    • Title: "Safety Data Sheet: 8-Bromoisoquinoline."[1]

    • Context: Surrogate safety data for the bromin
    • Source: Fisher Scientific.[4][8]

    • Link:[1]

Sources

Technical Guide: Initial Cytotoxicity Screening of 8-Bromo-2-ethylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Isoquinolin-1(2H)-one derivative.[1][2][3][4][5][6] Molecular Formula: C₁₁H₁₀BrNO Target Applications: Medicinal chemistry scaffold for PARP inhibition, BET bromodomain inhibition, and general antineoplastic discovery.

This technical guide provides a rigorous, standardized protocol for the initial cytotoxicity screening of 8-bromo-2-ethylisoquinolin-1(2H)-one . As a halogenated isoquinolinone, this compound represents a "privileged scaffold" in drug discovery, often serving as a core pharmacophore for poly-ADP-ribose polymerase (PARP) inhibitors or as a precursor for Suzuki-Miyaura cross-coupling to generate diverse libraries.

The following workflow is designed to establish the half-maximal inhibitory concentration (IC₅₀) , assess the Selectivity Index (SI) , and differentiate between apoptotic and necrotic cell death mechanisms .

Part 1: Compound Characterization & Preparation[8]

Before biological introduction, the physicochemical properties of the compound must be managed to prevent precipitation-induced false positives.

Physicochemical Profile[7][9][10]
  • Lipophilicity: The presence of the N-ethyl group and the 8-bromo substituent increases lipophilicity compared to the unsubstituted isoquinolinone core.

  • Solubility: Low aqueous solubility; highly soluble in DMSO.

  • Stability: The amide bond (lactam) is stable under physiological pH (7.4), but the C-Br bond is sensitive to UV light (photolytic debromination). Store in amber vials.

Stock Solution Protocol

To ensure reproducibility, follow this gravimetric preparation method rather than volumetric estimation.

  • Weighing: Weigh approximately 5–10 mg of solid compound into a sterile, antistatic amber glass vial.

  • Solvent: Add anhydrous Dimethyl Sulfoxide (DMSO) (Cell Culture Grade, ≥99.9%) to achieve a 20 mM stock concentration .

    • Calculation: Volume (mL) = [Mass (mg) / Molecular Weight (252.11 g/mol )] × 1000 / 20.

  • Sonicate: Sonicate at 37°C for 5–10 minutes until the solution is optically clear.

  • Sterilization: Do not filter sterilize the stock (compound may bind to nylon/PES membranes). Sterility is maintained by using sterile DMSO and handling in a BSC.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Part 2: Cell Line Selection & Rationale

Select cell lines that represent the likely therapeutic targets of isoquinolinones (DNA repair defects) and a normal control for toxicity.

Cell LineTissue OriginRationale for Isoquinolinone Screening
MCF-7 Breast AdenocarcinomaStandard solid tumor model; sensitive to PARP inhibitors if sensitized.
A549 Lung CarcinomaHigh metabolic activity; robust model for general cytotoxicity.
HeLa Cervical CancerHistorical benchmark; high replicative stress.
HUVEC / HEK293 Normal Endothelium / KidneyCritical Control. Used to calculate the Selectivity Index (SI).

Part 3: Experimental Workflow (The "Hit-to-Lead" Screen)

Primary Screen: Metabolic Activity (MTS/Resazurin)

Objective: Determine cell viability based on mitochondrial reductase activity. Why MTS over MTT? MTS produces a soluble formazan product, eliminating the solubilization step required by MTT and reducing error.

Protocol:

  • Seeding: Plate cells at optimized density (e.g., 3,000–5,000 cells/well) in 96-well clear-bottom plates. Volume: 100 µL/well.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Perform a 9-point serial dilution (1:3) of the compound in culture medium.

    • Top Concentration: 100 µM (ensure final DMSO < 0.5%).

    • Controls:

      • Negative: 0.5% DMSO (Vehicle).

      • Positive: Staurosporine (1 µM) or Doxorubicin (10 µM).

      • Blank: Media only (no cells).

  • Exposure: Incubate for 72 hours.

  • Readout: Add 20 µL MTS reagent. Incubate 1–4 hours. Read Absorbance at 490 nm.

Secondary Screen: Membrane Integrity (LDH Release)

Objective: Distinguish cytostasis (growth arrest) from cytotoxicity (necrosis/lysis). Mechanism: Lactate Dehydrogenase (LDH) is released into the supernatant only upon plasma membrane rupture.

Protocol:

  • Use the supernatant from a replicate treatment plate (24-hour time point recommended).

  • Transfer 50 µL supernatant to a new plate.

  • Add LDH substrate mix. Incubate 30 mins in dark.

  • Read Absorbance at 490 nm.

  • Interpretation: High MTS signal + Low LDH signal = Cytostatic . Low MTS + High LDH = Cytotoxic (Necrotic) .

Part 4: Data Analysis & Visualization

Quantitative Metrics

Calculate the % Viability for each well:



Fit the dose-response curve using a non-linear regression model (4-parameter logistic) to derive the IC₅₀.

Screening Logic Flowchart

The following diagram illustrates the decision matrix for advancing the compound based on screening results.

ScreeningWorkflow Start Compound Stock (20mM DMSO) QC Solubility Check (Microscopy) Start->QC Primary Primary Screen (MTS Assay, 72h) QC->Primary Clear Solution Analysis IC50 Calculation Primary->Analysis Decision IC50 < 10 µM? Analysis->Decision Secondary Secondary Screen (LDH Release) Decision->Secondary Yes Discard Stop / Resynthesize (Inactive) Decision->Discard No Mechanism Mechanistic Assay (Caspase 3/7) Secondary->Mechanism Confirmed Cytotoxicity

Figure 1: Decision matrix for the initial evaluation of 8-bromo-2-ethylisoquinolin-1(2H)-one.

Part 5: Mechanistic Context (The "Why")

The Isoquinolinone Scaffold

The 8-bromo-2-ethylisoquinolin-1(2H)-one structure is a specific analog of the isoquinolinone class. In literature, the isoquinolin-1-one core mimics the nicotinamide pocket of NAD+, making it a frequent hit for enzymes utilizing NAD+ as a cofactor, most notably PARP-1 (Poly(ADP-ribose) polymerase) .

  • The 8-Bromo Handle: Halogens at the 8-position often improve metabolic stability or fill hydrophobic pockets in the target protein. Furthermore, this bromine allows for late-stage functionalization . If the initial screen shows moderate activity (IC₅₀ 10–50 µM), the compound should be considered a "fragment lead" and subjected to Suzuki coupling to extend the structure.

  • The N-Ethyl Group: Provides steric bulk and prevents hydrogen bonding at the lactam nitrogen, potentially improving membrane permeability compared to the N-H analog.

Expected Mode of Action

If cytotoxic, the mechanism is likely:

  • DNA Damage Accumulation: Inhibition of PARP prevents single-strand break repair, leading to double-strand breaks during replication (S-phase specific toxicity).

  • Apoptosis: Unrepaired DNA damage triggers p53-mediated apoptosis (measurable via Caspase 3/7 activation).

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[7][8] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Potikha, L., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents.[3][5][6][9] French-Ukrainian Journal of Chemistry, 9(2).[5] Available at: [Link]

  • PubChem. Compound Summary: 8-Bromo-2-methylisoquinolin-1(2H)-one (Analog Reference). National Library of Medicine. Available at: [Link]

Sources

Preliminary In Vitro Evaluation of 8-bromo-2-ethylisoquinolin-1(2H)-one: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preliminary in vitro evaluation of the novel synthetic compound, 8-bromo-2-ethylisoquinolin-1(2H)-one. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1][2][3][4] The introduction of a bromine atom at the 8-position of the isoquinolinone core is hypothesized to enhance its biological activity, a concept supported by studies on related bromo-substituted quinolines and isoquinolines which have shown potent anticancer and enzyme-inhibiting properties.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering a structured, yet flexible, approach to elucidating the initial biological profile of this compound.

Introduction: The Rationale for Investigation

The isoquinolin-1(2H)-one core is a key pharmacophore found in numerous biologically active natural products and synthetic molecules.[4] These compounds are known to exert their effects through diverse mechanisms, such as targeting signaling pathways like PI3K/Akt/mTOR, inducing apoptosis, and inhibiting key enzymes involved in DNA replication and repair, including topoisomerase and poly(ADP-ribose) polymerase (PARP).[2] The rationale for investigating 8-bromo-2-ethylisoquinolin-1(2H)-one is built upon the established therapeutic potential of this scaffold, with the bromine substituent potentially modulating its potency, selectivity, and pharmacokinetic properties.

Given the structural similarities to known PARP and topoisomerase inhibitors, a primary hypothesis is that 8-bromo-2-ethylisoquinolin-1(2H)-one may function as an inhibitor of DNA repair pathways.[6][7] PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8] Therefore, a systematic in vitro evaluation is crucial to determine the cytotoxic potential and elucidate the mechanism of action of this novel compound.

Initial Compound Characterization: The Foundation of Reliable Data

Before initiating biological assays, it is imperative to thoroughly characterize the test compound to ensure the reliability and reproducibility of the experimental data.

Table 1: Essential Physicochemical Characterization of 8-bromo-2-ethylisoquinolin-1(2H)-one

ParameterMethodPurpose
Identity Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryTo verify the chemical structure of the synthesized compound.
Purity Assessment HPLC, LC-MSTo determine the purity of the compound and identify any potential impurities that could interfere with biological assays. A purity of >95% is generally recommended.
Solubility Determination Serial Dilution in various solvents (e.g., DMSO, Ethanol, Aqueous Buffers)To identify a suitable solvent for preparing stock solutions and to determine the maximum soluble concentration for in vitro assays.
Stability Analysis Incubation in assay media over time, followed by HPLC or LC-MS analysisTo assess the stability of the compound under experimental conditions and ensure that the observed biological effects are due to the parent compound and not a degradation product.

A Tiered Approach to In Vitro Evaluation

A tiered or sequential assay approach is recommended to efficiently profile the biological activity of 8-bromo-2-ethylisoquinolin-1(2H)-one. This strategy begins with broad screening for cytotoxic and antiproliferative effects, followed by more focused mechanistic studies to identify the molecular target and pathway of action.

tiered_evaluation cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Data Interpretation & Next Steps T1_Cytotoxicity Cytotoxicity & Antiproliferative Assays (e.g., MTT, CellTiter-Glo) T2_Enzyme Enzyme Inhibition Assays (e.g., PARP, Topoisomerase) T1_Cytotoxicity->T2_Enzyme If cytotoxic T2_Apoptosis Apoptosis & Cell Cycle Analysis (Flow Cytometry) T1_Cytotoxicity->T2_Apoptosis If cytotoxic T2_DNA DNA Damage Assays (e.g., γH2AX staining) T1_Cytotoxicity->T2_DNA If cytotoxic T3_Interpretation Comprehensive Data Analysis & Future Directions T2_Enzyme->T3_Interpretation T2_Apoptosis->T3_Interpretation T2_DNA->T3_Interpretation

Caption: Tiered workflow for the in vitro evaluation of 8-bromo-2-ethylisoquinolin-1(2H)-one.

Tier 1: Cytotoxicity and Antiproliferative Assays

The initial step is to assess the compound's general toxicity and its ability to inhibit cell growth across a panel of relevant human cancer cell lines.[9][10][11][12] The choice of cell lines should ideally include those with known sensitivities to DNA repair inhibitors (e.g., BRCA-deficient breast or ovarian cancer cell lines) and a non-cancerous cell line to determine a preliminary therapeutic index.[13]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 8-bromo-2-ethylisoquinolin-1(2H)-one in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.

Table 2: Example Data Summary for Cytotoxicity Screening

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer) [Insert Value]
HeLa (Cervical Cancer) [Insert Value]
MDA-MB-231 (Breast Cancer) [Insert Value]
HEK293 (Non-cancerous) [Insert Value]

Tier 2: Mechanistic Assays

If 8-bromo-2-ethylisoquinolin-1(2H)-one demonstrates significant cytotoxicity, the next tier of experiments aims to elucidate its mechanism of action. Based on the structural alerts within the molecule, initial investigations should focus on its potential as an enzyme inhibitor, its ability to induce apoptosis, and its impact on the cell cycle and DNA integrity.

Enzyme Inhibition Assays

The evaluation of enzyme inhibition is a critical step in drug discovery.[14][15][16][17] Given the structural similarities of the compound to known inhibitors, PARP and topoisomerase are high-priority targets.

Protocol for a PARP-1 Inhibition Assay:

This assay measures the ability of the compound to inhibit the catalytic activity of PARP-1.[18]

  • Reaction Setup: In a 96-well plate, combine PARP-1 enzyme, a reaction buffer containing NAD+, and activated DNA.

  • Inhibitor Addition: Add varying concentrations of 8-bromo-2-ethylisoquinolin-1(2H)-one or a known PARP inhibitor (e.g., Olaparib) as a positive control.[7]

  • Incubation: Incubate the reaction mixture to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histone proteins.

  • Detection: The level of poly(ADP-ribosyl)ation can be detected using various methods, such as an ELISA-based assay with an anti-PAR antibody or a fluorescence-based assay.

  • Data Analysis: Determine the IC50 value for PARP-1 inhibition.

parp_inhibition cluster_pathway PARP-1 Mediated DNA Repair cluster_inhibition Inhibition by 8-bromo-2-ethylisoquinolin-1(2H)-one DNA_SSB Single-Strand DNA Break PARP1 PARP-1 Activation DNA_SSB->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins Repair DNA Repair Repair_Proteins->Repair Inhibitor 8-bromo-2-ethylisoquinolin-1(2H)-one Inhibition Inhibition Inhibitor->Inhibition Inhibition->PARP1

Caption: Proposed inhibition of the PARP-1 signaling pathway.

Apoptosis and Cell Cycle Analysis

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential.[13][19]

Protocol for Annexin V/Propidium Iodide Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with 8-bromo-2-ethylisoquinolin-1(2H)-one at its IC50 concentration for a defined period.

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in a solution containing Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

DNA Damage Assays

To confirm the mechanism of action, particularly if PARP or topoisomerase inhibition is suspected, assessing the level of DNA damage is crucial.[7]

Protocol for γH2AX Staining:

Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks.

  • Cell Treatment and Fixation: Treat cells grown on coverslips with the compound, then fix and permeabilize them.

  • Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Visualize and quantify the γH2AX foci using fluorescence microscopy. An increase in the number of foci indicates an increase in DNA damage.

Data Interpretation and Future Directions

The culmination of these in vitro assays will provide a preliminary but comprehensive profile of 8-bromo-2-ethylisoquinolin-1(2H)-one.

  • Potent Cytotoxicity with a Favorable Therapeutic Index: If the compound shows high potency against cancer cell lines and significantly lower toxicity in non-cancerous cells, it warrants further investigation.

  • Mechanism of Action:

    • Enzyme Inhibition: A low IC50 value in the PARP-1 or topoisomerase assay would strongly suggest that this is a primary mechanism of action.

    • Induction of Apoptosis and DNA Damage: Positive results in the Annexin V and γH2AX assays would be consistent with the activity of a DNA repair inhibitor.

  • Next Steps: Based on a promising in vitro profile, future studies could include:

    • Lead Optimization: Synthesis of analogs to improve potency and selectivity.

    • In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of cancer.

    • Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

This structured in vitro evaluation will provide the critical data necessary to make informed decisions about the continued development of 8-bromo-2-ethylisoquinolin-1(2H)-one as a potential therapeutic agent.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]

  • An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma. (2016). PubMed. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). PMC. [Link]

  • New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. (2020). PMC. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]

  • Process for preparing bromo-substituted quinolines. (n.d.).
  • Substituted isoquinolin-1(2H)-ones, and methods of use thereof. (n.d.).
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-Ta Biotech. [Link]

  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). MDPI. [Link]

  • In vitro analysis of PARP inhibitor nanoformulations. (2018). Dove Medical Press. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). RSC Publishing. [Link]

  • A Concise Total Synthesis of the Fungal Isoquinoline Alkaloid TMC-120B. (2022). MDPI. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

  • New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. (2020). PubMed. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Omics. [Link]

  • Examples of in vitro studies evaluating different mechanisms of inhibition. (n.d.). ResearchGate. [Link]

  • Cell-Based Assays Guide. (2025). Antibodies.com. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

  • New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. (2020). ResearchGate. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press. [Link]

  • Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agen. (n.d.). Iraqi National Journal of Chemistry. [Link]

  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. (2022). MDPI. [Link]

  • Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. (2022). MDPI. [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International. [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery. (n.d.). Wiley. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). PMC. [Link]

  • A Review of PARP Inhibitors in Clinical Development. (2012). The Oncologist. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Publishing. [Link]

  • The role of cell-based assays for drug discovery. (2024). News-Medical. [Link]

  • 3.4: Different Cytotoxicity Assays. (2024). Chemistry LibreTexts. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO. [Link]

Sources

Methodological & Application

Application Note: Experimental Setup for Profiling Anticancer Activity of Isoquinolinone Derivatives

[1][2][3][4][5][6]

Introduction & Scope

Isoquinolinone derivatives represent a "privileged scaffold" in medicinal chemistry, possessing intrinsic affinity for ATP-binding pockets and DNA-associated enzymes. In oncology, they are primarily investigated as Poly(ADP-ribose) polymerase (PARP) inhibitors , Topoisomerase I inhibitors , and modulators of the PI3K/Akt/mTOR pathway.

This guide provides a standardized workflow for evaluating these compounds. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of isoquinolinones (e.g., lipophilicity, planar stacking) and focuses on their dominant mechanism of action: DNA Damage Response (DDR) modulation.

Phase I: Compound Management & Solubility

Isoquinolinones are planar, aromatic heterocycles. They frequently exhibit poor aqueous solubility and a tendency to aggregate (stacking), which can lead to false negatives in enzymatic assays or precipitation in cell culture media.

Protocol: Stock Preparation
  • Solvent: Dissolve primary stock in anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as isoquinolinones often crystallize out of alcohols upon cooling.

  • Concentration: Aim for a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Limit freeze-thaw cycles to 3 times.

  • Quality Control (Self-Validation Step): Before any biological assay, perform a "Media Spike Test."

    • Add 1 µL of stock to 999 µL of warm culture media (1:1000 dilution).

    • Vortex for 10 seconds.

    • Inspect under a microscope. If micro-crystals are visible, you must use a solubility enhancer (e.g., 10% HP-β-CD) or lower the working concentration.

Phase II: Phenotypic Screening (Cytotoxicity)

While MTT is the standard, isoquinolinone derivatives (especially quinone-fused variants) can possess redox potentials that directly reduce tetrazolium salts, causing false positives. The SRB (Sulforhodamine B) assay is recommended for this class as it measures protein mass, independent of mitochondrial redox activity.

Protocol: SRB Cytotoxicity Assay

Objective: Determine IC50 values (50% inhibitory concentration).

Materials:

  • Cell Lines: MDA-MB-231 (Breast), A549 (Lung), or SKOV3 (Ovarian).

  • Reagent: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).

Workflow:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

    • Causality: Low density prevents contact inhibition from masking the drug's anti-proliferative effect.

  • Treatment: Treat with serial dilutions of the isoquinolinone derivative (e.g., 0.01 µM to 100 µM).

    • Control: Vehicle control (DMSO) must match the highest drug concentration (max 0.5%).[1]

  • Incubation: Incubate for 72 hours .

    • Note: 48h is often insufficient for DNA damage agents (like PARP inhibitors) to manifest cell death.

  • Fixation: Add cold TCA (final 10%) directly to media. Incubate 1 hour at 4°C. Wash 4x with water.

  • Staining: Add 100 µL SRB solution. Incubate 15 min. Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Dissolve protein-bound dye with 10 mM Tris base (pH 10.5).

  • Read: Absorbance at 510 nm.

Data Output: Calculate % Growth Inhibition =

Phase III: Mechanistic Validation (The "Gold Standard")

Since isoquinolinones are structural mimics of the nicotinamide pocket in NAD+, they are potent PARP inhibitors. You must validate if cytotoxicity is driven by this specific target engagement.

Protocol: PARP1 Inhibition Assay (Cell-Free)

Objective: Quantify the compound's ability to inhibit PARP1 enzymatic activity (conversion of NAD+ to PAR polymers).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 1 mM DTT.

  • Substrate: Biotinylated NAD+ (25 µM).

  • Activator: Nicked/Sonicated Calf Thymus DNA (20 µg/mL).

  • Enzyme: Recombinant Human PARP1 (0.5 Units/well).

Step-by-Step:

  • Coating: Coat 96-well strip plates with histone proteins (substrate for PARylation) overnight. Wash.

  • Reaction Mix: Mix PARP1 enzyme, Activated DNA, and the Isoquinolinone derivative in Assay Buffer. Incubate 15 min at RT to allow inhibitor binding.

  • Start Reaction: Add Biotin-NAD+ to initiate PAR chain formation. Incubate 60 min at room temperature.

  • Stop: Add Streptavidin-HRP. Incubate 30 min.

  • Detection: Add TMB substrate. A blue color indicates active PARP (high PAR formation).

  • Interpretation: A reduction in color compared to vehicle control indicates PARP inhibition.

Self-Validating Check: Include Olaparib (1 µM) as a positive control. If Olaparib does not inhibit >90% activity, the assay is invalid (likely degraded NAD+ or enzyme).

Phase IV: Cell Cycle Analysis (Flow Cytometry)

Isoquinolinones often trap PARP on DNA or inhibit tubulin, leading to distinct cell cycle arrest profiles.

  • G2/M Arrest: Suggests DNA damage accumulation (PARP inhibition) or Tubulin interference.

  • G0/G1 Arrest: Suggests CDK inhibition or metabolic starvation (mTOR).

Protocol:

  • Treat cells (10 cm dish) with IC50 concentration for 24h.

  • Harvest cells (include floating dead cells).

  • Fix in 70% ice-cold ethanol (add dropwise while vortexing to prevent clumping).

  • Stain with Propidium Iodide (PI) / RNase A solution for 30 min at 37°C.

  • Analyze via Flow Cytometry (FL2 channel).

Visualization of Workflows

Diagram 1: Experimental Decision Matrix

This flowchart guides the researcher through the screening process, including "Go/No-Go" decision points based on solubility and potency.

ExperimentalWorkflowStartCompound Library(Isoquinolinone Derivatives)SolubilitySolubility Check(DMSO Stock + Media Spike)Start->SolubilityScreenPrimary Screen (SRB Assay)3 Cell Lines (72h)Solubility->ScreenClear SolutionDiscardDiscard / Re-designSolubility->DiscardPrecipitatesHitSelectHit Selection(IC50 < 10 µM)Screen->HitSelectHigh PotencyScreen->DiscardIC50 > 50 µMMechMechanistic ValidationHitSelect->MechPARPTarget Assay:PARP1 InhibitionMech->PARPFACSPhenotype:Cell Cycle (PI)Mech->FACSInVivoIn Vivo XenograftPARP->InVivoConfirmed MoA

Caption: Step-by-step decision matrix for evaluating isoquinolinone derivatives from stock to in vivo.

Diagram 2: Mechanism of Action (PARP Trapping)

Isoquinolinones mimic the nicotinamide moiety, binding to the PARP catalytic domain. This diagram illustrates the downstream consequences leading to cell death.[2]

MoA_PathwayDrugIsoquinolinoneDerivativePARPPARP1 Enzyme(Chromatin Bound)Drug->PARPCompetitive Inhibition(NAD+ Site)ComplexPARP-DNATrapped ComplexPARP->ComplexPrevents ReleaseSSBSingle StrandBreak (SSB)SSB->PARPRecruitmentRepForkReplication ForkCollapseComplex->RepForkStalls ReplicationDSBDouble StrandBreak (DSB)RepFork->DSBNHEJNHEJ / HRRepair FailureDSB->NHEJApoptosisApoptosis(Cell Death)NHEJ->ApoptosisSynthetic Lethality

Caption: The "PARP Trapping" mechanism where isoquinolinones convert SSBs into lethal DSBs.

Data Analysis & Statistics

IC50 Calculation

Do not rely on linear regression. Use Non-linear regression (4-parameter logistic fit) :

  • 
    : Log of concentration.
    
  • 
    : Normalized response (% viability).
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
High background in MTT Chemical reduction of MTT by isoquinolinone.Switch to SRB or ATP-based (CellTiter-Glo) assays.
Precipitation in wells Drug insolubility in aqueous media.Reduce max concentration; ensure DMSO < 0.5%.
No PARP inhibition Degraded NAD+ or inactive enzyme.Use fresh NAD+; validate with Olaparib control.
Variable IC50s Evaporation in edge wells.Fill edge wells with PBS (do not use for data).

References

  • BenchChem Application Note. Measuring IC50 Values for Novel Cytotoxic Isoquinoline Derivatives. (2025).[3][2][4][5][6][7] Retrieved from

  • Dove Medical Press. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment.[8] (2017). Retrieved from

  • National Institutes of Health (PMC). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025).[3][2][4][5][6][7] Retrieved from

  • MDPI. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative. (2024).[9] Retrieved from

  • ResearchGate. On the Way to Selective PARP-2 Inhibitors: Design, Synthesis, and Preliminary Evaluation. (2025).[3][2][4][5][6][7] Retrieved from

procedure for Suzuki coupling reactions with 8-bromo-2-ethylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 8-Bromo-2-ethylisoquinolin-1(2H)-one

Introduction & Scope

This application note details the optimized protocol for functionalizing 8-bromo-2-ethylisoquinolin-1(2H)-one via Suzuki-Miyaura cross-coupling. The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of rucaparib and olaparib) and CHEK1 inhibitors.

The Challenge: The 8-position of the isoquinolinone ring presents a unique synthetic challenge due to peri-interaction . The bromine atom at C8 is sterically crowded by the carbonyl oxygen at C1 and the substituent at N2 (the ethyl group). This steric bulk can retard the oxidative addition step of the catalytic cycle and promote side reactions such as protodebromination (reduction) over the desired cross-coupling.

This guide provides a "Gold Standard" protocol utilizing bulky, electron-rich phosphine ligands (Buchwald-type) to overcome this energetic barrier.

Mechanistic Analysis & Catalyst Selection

To ensure high yields, the catalyst system must be selected to address the specific electronic and steric environment of the substrate.

  • Oxidative Addition (OA): The C8-Br bond is electron-rich due to the nitrogen lone pair donation through the conjugated system. Combined with steric hindrance, OA is the rate-limiting step.

  • Ligand Choice: Standard ligands like PPh3 often fail or require excessive heating (leading to decomposition). We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These ligands are:

    • Bulky: Promotes the formation of the active monoligated Pd(0) species.

    • Electron-Rich: Accelerates oxidative addition into the hindered aryl bromide.

Visualizing the Steric Challenge

ReactionLogic Substrate 8-Bromo-2-ethylisoquinolin-1(2H)-one Sterics Steric Clash (C1-O / N2-Et) Substrate->Sterics  Intrinsic Property Cycle Cat. Cycle (OA -> TM -> RE) Sterics->Cycle  Inhibits OA Catalyst Pd(OAc)2 / SPhos Catalyst->Cycle  Accelerates OA Product 8-Aryl-2-ethylisoquinolin-1(2H)-one Cycle->Product  Coupling

Figure 1: Mechanistic logic flow. The steric clash at the peri-position inhibits Oxidative Addition (OA), requiring a specialized catalyst system (SPhos) to drive the cycle.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3]RoleNotes
8-Bromo-2-ethylisoquinolin-1(2H)-one 1.0SubstrateLimiting reagent.
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess ensures completion.
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalystSource of Pd(II).
SPhos 0.10 (10 mol%)Ligand2:1 Ligand/Pd ratio is critical.
K₂CO₃ 2.0 - 3.0BaseActivates boronic acid.
Dioxane / Water (4:1) N/ASolvent SystemDegassed. Promotes solubility.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a small vial, mix Pd(OAc)₂ and SPhos in dry 1,4-dioxane.

  • Stir at room temperature (RT) for 10 minutes. The solution should turn from orange to a distinct yellow/brown, indicating the formation of the active Pd-ligand complex.

Step 2: Reaction Assembly

  • Charge a reaction vial (equipped with a magnetic stir bar) with:

    • 8-Bromo-2-ethylisoquinolin-1(2H)-one (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Powdered K₂CO₃ (2.0 equiv)

  • Add the Dioxane/Water (4:1 v/v) solvent mixture. Concentration target: 0.1 M - 0.2 M.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes. Oxygen is the enemy of SPhos/Pd cycles.

  • Add the Pre-complexed Catalyst solution (from Step 1) via syringe.

Step 3: Execution

  • Seal the vial and heat to 80°C .

  • Monitor reaction progress by LC-MS or TLC at 2 hours and 6 hours.

    • TLC Eluent:[2] 30% Ethyl Acetate in Hexanes.

    • Observation: The starting bromide usually fluoresces strongly; the product often has a distinct UV shift.

  • Reaction is typically complete within 4–12 hours.

Step 4: Work-up & Purification

  • Cool to RT.[2][3][4][5]

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate phases. Extract aqueous layer 2x with EtOAc.[3]

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 0% → 40% EtOAc in Hexanes.

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, consult the decision matrix below.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure rigorous degassing. Switch to Pd(dppf)Cl₂·DCM (robust against O₂).
Debromination (Reduction) ProtodeboronationDecrease temperature to 60°C. Increase boronic acid to 2.0 equiv.
Homocoupling of Boronic Acid Oxidative CouplingReduce O₂ exposure. Add base after degassing.
Substrate Insolubility Phase Transfer IssueSwitch solvent to DMF or Toluene/Water (with Tricyclohexylphosphine).
Workflow Diagram

Workflow Start Start: 8-Bromo Substrate Prep Degas Solvents (Dioxane/H2O) Add Reagents Start->Prep Catalyst Add Pd(OAc)2 + SPhos Prep->Catalyst Heat Heat to 80°C (4-12h) Catalyst->Heat Check LC-MS Check Heat->Check Check->Heat Incomplete Workup Aq. Workup & Extraction Check->Workup Complete Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis. Note the critical checkpoint at LC-MS analysis.

References

  • General Procedure for 8-substituted Isoquinolinones

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Title: "3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling..."[6]

    • Context: Describes the specific use of SPhos/Pd(PPh3)2Cl2 for the 8-position of the isoquinolinone scaffold.
  • Mechanistic Insights on Hindered Substrates

    • Source: Organic Chemistry Portal
    • Title: "Suzuki Coupling - Mechanism and Ligand Effects"
    • Context: Explains the necessity of bulky phosphines for ortho-substituted/hindered aryl halides.
  • PARP Inhibitor Scaffold Relevance

    • Source: Journal of Medicinal Chemistry (via ACS)
    • Title: "Design, Synthesis, and Evalu
    • Context: Establishes the biological relevance and synthetic pathways for 8-substituted isoquinolinone/quinoline analogs.

Sources

Part 1: The Scientific Foundation - Understanding the Target and Assay Principle

Author: BenchChem Technical Support Team. Date: February 2026

An initial search reveals that while the isoquinoline scaffold is common in pharmacologically active compounds, "8-bromo-2-ethylisoquinolin-1(2H)-one" is a novel chemical entity without a publicly defined biological target.[1][2][3] This guide, therefore, presents a detailed framework for developing a robust cell-based assay for this compound by postulating a scientifically plausible mechanism of action.

Many quinoline and isoquinoline derivatives have been investigated as anticancer agents that function by inhibiting DNA repair enzymes like topoisomerases or Poly (ADP-ribose) Polymerases (PARPs).[4][5] PARP inhibitors, in particular, represent a successful class of targeted therapies, making PARP1 a relevant and well-characterized hypothetical target for our compound.

This application note will detail the development of a cell-based, chemiluminescent assay to quantify the inhibitory activity of 8-bromo-2-ethylisoquinolin-1(2H)-one on PARP1. It provides the scientific rationale behind the protocol, a step-by-step workflow, and rigorous data analysis and quality control procedures necessary for drug discovery professionals.

The Role of PARP1 in DNA Damage Repair

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a DNA damage sensor.[6] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones.[7] This process, known as PARylation, creates a negatively charged scaffold that recruits other key DNA repair proteins to the site of damage, facilitating the repair process.[8]

Inhibiting PARP1's catalytic activity prevents the efficient repair of SSBs. These unrepaired SSBs can then degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in DSB repair pathways (e.g., mutations in BRCA1/2), this accumulation of DSBs leads to cell death—a concept known as synthetic lethality.[7] This makes PARP1 an attractive target for cancer therapy.

Assay Principle: Quantifying PARP1 Inhibition in Cells

This protocol employs a chemiluminescent assay to measure PARP1 activity directly within cultured cells. The assay is designed to be run in a high-throughput format (e.g., 96- or 384-well plates).

The core principle relies on inducing mild DNA damage to activate endogenous PARP1, followed by cell lysis and quantification of the resulting PARylation. The assay uses a reagent system where an enzyme, coupled to the detection of PAR, acts on a chemiluminescent substrate.[9][10][11] The amount of light produced is directly proportional to the level of PARP1 activity. When an effective inhibitor like 8-bromo-2-ethylisoquinolin-1(2H)-one is present, PARP1 activity is reduced, leading to a decrease in the chemiluminescent signal.[12]

cluster_0 Cell Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR PAR Chains (PARylation) PARP1->PAR synthesizes Repair_Proteins DNA Repair Protein Recruitment (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair leads to Inhibitor 8-bromo-2-ethylisoquinolin-1(2H)-one (Hypothetical PARP Inhibitor) Inhibitor->PARP1 blocks activity

Caption: Hypothetical mechanism of action for 8-bromo-2-ethylisoquinolin-1(2H)-one as a PARP1 inhibitor.

Part 2: Assay Development and Protocol

This section provides a comprehensive, field-tested protocol. The development of robust cell-based assays is crucial for generating reliable data in drug discovery.[13][14][15]

Critical Reagents and Materials
Reagent/MaterialRecommended SupplierPurpose
HeLa Human Cervical Cancer CellsATCCReadily available, adherent cell line with robust PARP1 activity.
DMEM, High GlucoseGibcoCell culture medium.
Fetal Bovine Serum (FBS), QualifiedGibcoSerum supplement for cell growth.
Penicillin-Streptomycin (10,000 U/mL)GibcoAntibiotic to prevent contamination.
Trypsin-EDTA (0.25%)GibcoCell dissociation reagent.
DMSO, Cell Culture GradeSigma-AldrichSolvent for test compound.
Methyl Methanesulfonate (MMS)Sigma-AldrichDNA damaging agent to activate PARP1.
PARP/PAR Assay Kit (Chemiluminescent)Trevigen, BPS BioscienceComplete kit with lysis buffer, antibodies, and substrates.
96-well Solid White Assay PlatesCorningOpaque plates to maximize light signal and prevent crosstalk.[10]
Multichannel Pipettes & AutomationVariousFor high-throughput liquid handling.
Plate LuminometerBMG LABTECH, PromegaInstrument to read chemiluminescent signal.
Cell Line Selection and Culture

HeLa cells are selected for this protocol due to their robust growth characteristics and high endogenous PARP1 expression, making them suitable for this assay.[4]

Cell Culture Protocol:

  • Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture cells at 37°C in a humidified incubator with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency. It is critical to use cells with a consistent passage number to reduce variability.[16]

  • Routinely test for mycoplasma contamination.

Compound Handling and Plate Preparation
  • Stock Solution: Prepare a 10 mM stock solution of 8-bromo-2-ethylisoquinolin-1(2H)-one in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for dose-response analysis (e.g., from 10 mM down to 100 nM). This will be the "100X" plate.

  • Intermediate Dilutions: Further dilute the 100X plate in cell culture medium to create a "10X" working solution plate. This minimizes the final DMSO concentration in the assay wells. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow Diagram

Caption: High-level experimental workflow for the cell-based PARP1 inhibition assay.

Step-by-Step Assay Protocol

Day 1: Cell Seeding

  • Harvest HeLa cells using Trypsin-EDTA and perform a cell count.

  • Dilute the cell suspension to a final concentration of 100,000 cells/mL in complete culture medium.

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well solid white plate (10,000 cells/well).

  • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO2.

Day 2: Treatment, Lysis, and Detection

  • Prepare Controls:

    • Negative Control (0% Inhibition): Wells containing cells treated with vehicle (e.g., 0.5% DMSO) and the DNA damaging agent. Represents maximum PARP1 activity.

    • Positive Control (100% Inhibition): Wells containing cells treated with a known, potent PARP inhibitor (e.g., Olaparib at 10 µM) and the DNA damaging agent. Represents minimum PARP1 activity.

    • Background Control: Wells containing cells and vehicle but NO DNA damaging agent.

  • Compound Addition: Add 10 µL of the 10X compound working solutions (and controls) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C. This allows the compound to enter the cells and engage the target.

  • DNA Damage Induction: Prepare a working solution of MMS in serum-free medium. Add this to all wells (except the background control) to a final concentration that induces sub-lethal damage (e.g., 200 µM, this must be optimized).

  • Damage Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Carefully remove the medium and proceed immediately with the PARP/PAR chemiluminescent assay kit protocol. This typically involves:

    • Washing the cells with PBS.

    • Adding a lysis buffer containing detergents and protease inhibitors.

    • Transferring the lysate to a detection plate (if required by the kit).

    • Adding primary and secondary antibody/enzyme conjugates.

    • Adding the chemiluminescent substrate.[17][18]

  • Read Signal: Immediately measure the luminescence using a plate luminometer. The signal is often transient, so prompt reading is essential.

Part 3: Data Analysis, Interpretation, and Quality Control

Rigorous data analysis and assay validation are essential to ensure that results are meaningful and reproducible.[19][20]

Calculating Percent Inhibition

Use the following formula to calculate the percent inhibition for each concentration of the test compound:

% Inhibition = 100 * ( 1 - [ (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control) ] )

Determining IC50 Values

The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

  • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the curve and determine the IC50 value.

Assay Validation: The Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening assay.[21][22][23] It measures the separation between the positive and negative controls, taking into account the data variation within the controls.

Formula: Z' = 1 - [ (3 * SD_Negative_Control + 3 * SD_Positive_Control) / | Mean_Negative_Control - Mean_Positive_Control | ]

Where:

  • SD is the standard deviation.

  • Mean is the average signal.

Procedure:

  • On each assay plate, include a sufficient number of control wells (e.g., n=16 or 32 for both positive and negative controls).

  • Calculate the mean and standard deviation for both control sets.

  • Use the formula above to calculate the Z'-factor for the plate.

Interpretation of Z'-Factor Values:

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and reliable for high-throughput screening.[23][24]
0 to 0.5MarginalThe assay is acceptable but may have variability issues. Optimization is recommended.[22]
< 0UnacceptableThe signal windows for the controls overlap, and the assay cannot reliably distinguish hits from non-hits.[21]

An assay with a Z'-factor consistently above 0.5 is considered validated for screening purposes.[24][25]

Part 4: Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - High variability in cell seeding.- Inconsistent liquid handling.- Suboptimal concentration of MMS.- Use a calibrated multichannel pipette or automated dispenser.- Titrate MMS to find a concentration that gives a robust signal-to-background ratio.- Ensure uniform cell suspension before plating.
High Background Signal - Spontaneous DNA damage in unhealthy cells.- Contamination.- Use cells at a lower passage number.- Ensure cells are not overgrown before seeding.- Routinely test for mycoplasma.
No Dose-Response Curve - Compound is inactive at tested concentrations.- Compound is not cell-permeable.- Compound precipitated out of solution.- Test at higher concentrations.- Consider a biochemical assay if permeability is the issue.- Check the solubility of the compound in the final assay medium.
Signal Decays Too Quickly - Nature of the chemiluminescent substrate (flash vs. glow).- Use a "glow" type substrate for a more stable signal.- Ensure the luminometer is set to read immediately after substrate addition.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Source: GraphPad FAQ 1153) [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. (Source: North Carolina State University) [Link]

  • On HTS: Z-factor. (2023, December 12). On HTS. [Link]

  • Wang, L., & Wang, H. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Sygnature Discovery. Cell Based Assays Development. Sygnature Discovery. [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Iversen, P. W., et al. (2014). Data analysis approaches in high throughput screening. Slideshare. [Link]

  • trenzyme GmbH. Cell Based Assay Development Service. trenzyme GmbH. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Bio-protocol. [Link]

  • Ivanov, D. P., et al. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. [Link]

  • Dunstan, H. M., et al. (2002). Cell-based assays for identification of novel double-strand break-inducing agents. Journal of the National Cancer Institute, 94(2), 88-96. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Sadick, M. D. (Ed.). (2010). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. John Wiley & Sons. [Link]

  • Baines, K. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]

  • BMG LABTECH. PARP assay for inhibitors. BMG LABTECH. [Link]

  • Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 9(5), e98416. [Link]

  • Zare, A., et al. (2025, September 25). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]

  • Seamaty. (2023). Chemiluminescent Immunoassay Techniques and Principles. Seamaty. [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Sterling Pharma Solutions. [Link]

  • van der Stappen, J. (2011). A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • Mindray India. (2024, November 15). Understanding CLIA: Principles & Advances. Mindray India. [Link]

  • Cloud-Clone Corp. (2016, June 12). The Principle for Sandwich Chemiluminescence Enzyme Immunoassay. Cloud-Clone Corp. [Link]

  • Al-Masoudi, W. A. (2018). Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agent. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery. [Link]

  • Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]

  • Currie, K. S., et al. (2012). Substituted isoquinolin-1(2H)-ones, and methods of use thereof. U.S.
  • American Elements. 8-Bromoisoquinolin-1(2H)-one. American Elements. [Link]

Sources

Technical Guide: 8-bromo-2-ethylisoquinolin-1(2H)-one as a Fragment Probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 8-bromo-2-ethylisoquinolin-1(2H)-one (CAS: 1893795-60-2), a critical fragment probe and chemical scaffold used in the discovery of inhibitors for Family VIII bromodomains, specifically SMARCA2 (BRM) , SMARCA4 (BRG1) , and PB1(5) .

Unlike fully optimized chemical probes (e.g., PFI-3), this molecule serves as a Ligand Efficiency (LE) Probe and a Synthetic Intermediate . It is primarily employed in Fragment-Based Drug Discovery (FBDD) to map druggable pockets within chromatin remodeling complexes and as a modular building block for high-affinity inhibitors.

Part 1: Core Directive & Technical Identity

Chemical Identity & Properties[1][2][3]
  • IUPAC Name: 8-bromo-2-ethylisoquinolin-1(2H)-one

  • CAS Number: 1893795-60-2

  • Molecular Formula: C₁₁H₁₀BrNO[1]

  • Molecular Weight: 252.11 g/mol

  • Core Scaffold: Isoquinolin-1(2H)-one (Privileged structure for acetyl-lysine mimicry)

  • Key Functional Groups:

    • Lactam (C=O, N-Et): Mimics the acetyl-lysine (Kac) carbonyl oxygen, forming a critical hydrogen bond with the conserved asparagine in bromodomains.

    • 8-Bromo Handle: An orthogonal vector for synthetic elaboration (e.g., Suzuki-Miyaura coupling) to reach the solvent-exposed shelf or adjacent sub-pockets.

    • 2-Ethyl Group: Provides hydrophobic occlusion, often improving metabolic stability and solubility compared to the N-methyl or N-H analogs.

Mechanism of Action: Acetyl-Lysine Mimicry

The isoquinolinone core functions as a competitive antagonist of acetylated histone tails.

  • Anchor Point: The carbonyl oxygen at position 1 accepts a hydrogen bond from the conserved asparagine residue (e.g., Asn707 in SMARCA4) in the bromodomain binding pocket (Kac site).

  • Hydrophobic Sandwich: The bicyclic aromatic core stacks between the "WPF shelf" (tryptophan-proline-phenylalanine) and hydrophobic residues (e.g., Val/Ile) lining the pocket.

  • Vector Exploration: The bromine at position 8 points towards the solvent-exposed region or the ZA-loop, allowing researchers to grow the fragment into a potent inhibitor (e.g., PFI-3) without disrupting the primary binding mode.

Part 2: Scientific Integrity & Experimental Protocols

Protocol: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine the binding affinity (


) and Ligand Efficiency (LE) of the fragment against purified SMARCA2/4 bromodomains.
Rationale:  Fragments typically have low affinity (

in

M to mM range). SPR is preferred over fluorescence polarization (FP) for fragments because it detects binding directly without requiring a competitive tracer that might not be displaced by a weak binder.

Materials:

  • Sensor Chip: CM5 or Streptavidin (SA) chip (Cytiva/Biacore).

  • Protein: Biotinylated SMARCA2/4 Bromodomain (residues 1373–1511).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1-3% DMSO (matched to sample).

Step-by-Step Methodology:

  • Immobilization: Capture biotinylated bromodomain on the SA chip to a density of ~2000–3000 RU. (High density is required for low-MW fragments).

  • Sample Preparation: Prepare a 2-fold dilution series of 8-bromo-2-ethylisoquinolin-1(2H)-one in Running Buffer. Concentration range: 0.5 mM down to 15

    
    M .
    
    • Critical Step: Ensure DMSO concentration is strictly constant (e.g., 2%) across all samples and blank cycles to prevent "bulk effect" artifacts.

  • Injection: Inject samples for 30–60 seconds (association) followed by 60 seconds dissociation. Flow rate: 30

    
    L/min.
    
  • Regeneration: Fragments usually dissociate rapidly (

    
     is fast). Wash with buffer is typically sufficient. If needed, a mild pulse of 10 mM NaOH can be used.
    
  • Analysis:

    • Solvent Correction: Apply DMSO calibration curves.

    • Fit data to a 1:1 Steady State Affinity model (since kinetics are likely too fast to resolve).

    • Calculate Ligand Efficiency (LE):

      
      .
      
Protocol: X-Ray Crystallography (Soaking)

Objective: Validate the binding mode and define the vector for the 8-bromo substituent. Rationale: The 8-bromo atom provides a strong anomalous scattering signal , making this fragment an excellent tool for phasing or unambiguous placement in electron density maps.

Methodology:

  • Crystallization: Generate apo-crystals of SMARCA2/4 using hanging drop vapor diffusion (Conditions: PEG 3350, Bis-Tris pH 6.5, 0.2 M Ammonium Acetate).

  • Soaking:

    • Prepare a stock of the fragment at 100 mM in DMSO.

    • Add fragment to the crystallization drop to a final concentration of 5–10 mM .

    • Incubate for 2–24 hours. Note: Isoquinolinones have limited solubility; watch for precipitation.

  • Cryoprotection & Data Collection: Transfer crystals to cryo-solution containing the fragment + 20% glycerol/ethylene glycol. Flash cool in liquid nitrogen.

  • Structure Solution:

    • Collect data at the Bromine absorption edge (approx 13.47 keV) to maximize anomalous signal if phasing is required.

    • Refine the structure.[2] Look for the halogen bond or hydrophobic interaction of the 8-Br group.

Synthetic Elaboration: Suzuki-Miyaura Coupling

Objective: Use the 8-bromo "handle" to attach diverse chemical groups, increasing affinity. Rationale: The 8-position directs substituents toward the ZA-loop. Coupling aryl or heteroaryl boronic acids here is the primary strategy for optimizing this scaffold into a nanomolar inhibitor.

Reaction Scheme: Fragment-Br + R-B(OH)2 -> [Pd catalyst] -> Fragment-R

Protocol:

  • Reagents:

    • Substrate: 8-bromo-2-ethylisoquinolin-1(2H)-one (1.0 eq).[1]

    • Coupling Partner: Aryl boronic acid (1.2 eq).

    • Catalyst:

      
       or 
      
      
      
      (5 mol%).
    • Base:

      
       or 
      
      
      
      (3.0 eq).
    • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reagents in a sealed microwave vial.

    • Heat to 90–100°C for 2–12 hours (or 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Part 3: Visualization & Data

Pathway Diagram: Chromatin Remodeling & Inhibition

This diagram illustrates the biological context where the probe acts: the SWI/SNF complex.[3]

SWI_SNF_Pathway Chromatin Chromatin (Nucleosome) AcLys Acetylated Lysine (H3/H4) Chromatin->AcLys Epigenetic Mark Bromodomain Bromodomain (Reader Module) AcLys->Bromodomain Recruitment SWI_SNF SWI/SNF Complex (SMARCA2/4) SWI_SNF->Bromodomain Contains GeneExp Gene Expression / Differentiation Bromodomain->GeneExp Chromatin Remodeling Probe 8-bromo-2-ethylisoquinolin-1(2H)-one (Fragment Probe) Interaction Competitive Inhibition Probe->Interaction Interaction->Bromodomain Blocks Ac-Lys Binding

Caption: Mechanism of Action. The fragment probe competitively inhibits the bromodomain reader module of the SWI/SNF complex, preventing recognition of acetylated chromatin.

Workflow: Fragment-to-Lead Optimization

This diagram details the specific medicinal chemistry lineage from this fragment to the potent probe PFI-3.

FBDD_Workflow Step1 Fragment Screen (Isoquinolinone Core) Step2 Hit Validation (8-bromo-2-ethylisoquinolin-1(2H)-one) Step1->Step2 SPR / X-ray Step3 Vector Exploration (Suzuki Coupling at C8) Step2->Step3 Synthetic Growth Step4 Lead Optimization (Linker & Headgroup refinement) Step3->Step4 SAR Step5 Chemical Probe (PFI-3 / Analogues) Step4->Step5 Selectivity Profiling

Caption: Optimization workflow. The 8-bromo fragment serves as the validated hit (Step 2) enabling the synthesis of high-affinity probes via C8-functionalization.

Comparative Data Table: Fragment vs. Optimized Probe
Feature8-bromo-2-ethylisoquinolin-1(2H)-one (Fragment)PFI-3 (Optimized Probe)
Role Starting Point / Structural ProbeValidated Chemical Probe
Molecular Weight 252.1 Da~450 Da
Target Affinity (

)
~50 - 200

M
(Est.)
~40 - 90 nM
Ligand Efficiency (LE) High (>0.40)Moderate (due to size increase)
Binding Mode Acetyl-lysine mimic (Headgroup only)Acetyl-lysine mimic + Water displacement
Primary Utility X-ray phasing, Library building blockCellular assays, Phenotypic screening

References

  • Theodoulou, N. H., et al. (2016). "Identification of a Chemical Probe for Family VIII Bromodomains through Optimization of a Fragment Hit." Journal of Medicinal Chemistry, 59(4), 1425–1439.

    • Context: The primary source describing the fragment-based discovery campaign leading to PFI-3, valid
  • Structural Genomics Consortium (SGC). "PFI-3: A Chemical Probe for Family VIII Bromodomains."

    • Context: Detailed pharmacological characterization of the optimized probe derived
  • Vangamudi, B., et al. (2015). "The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and PFI-3 Inhibitor Studies." Cancer Research, 75(18), 3865–3878.

    • Context: Validates the biological targets (SMARCA2/4)
  • PubChem. "Compound Summary: 8-bromo-2-ethylisoquinolin-1(2H)-one."

    • Context: Verification of chemical identity and physical properties.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-bromo-2-ethylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-bromo-2-ethylisoquinolin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to streamline your experimental workflow. Our focus is not just on the steps but on the underlying chemical principles to empower you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for preparing 8-bromo-2-ethylisoquinolin-1(2H)-one?

The most prevalent strategy is a two-step sequence. First, the synthesis of the core intermediate, 8-bromoisoquinolin-1(2H)-one. This is typically achieved through the direct, regioselective bromination of isoquinolin-1(2H)-one or via a more complex ring-forming reaction like the Pomeranz-Fritsch synthesis if specific substitution patterns are required.[1] The second step is the N-alkylation of the resulting lactam with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base.

Q2: What are the primary challenges in the N-alkylation step of 8-bromoisoquinolin-1(2H)-one?

The principal challenge arises from the ambident nucleophilic nature of the isoquinolinone core. It exists in tautomeric equilibrium between the lactam (amide) and lactim (iminol) forms. Consequently, alkylation can occur at either the nitrogen atom (N-alkylation) to yield the desired product or at the oxygen atom (O-alkylation) to form the isomeric byproduct, 1-ethoxy-8-bromoisoquinoline. Controlling the regioselectivity of this step is paramount for achieving a high yield and purity.

Q3: How can I control the regioselectivity between N-alkylation and O-alkylation?

The outcome is heavily influenced by the reaction conditions, a principle well-described by Hard and Soft Acids and Bases (HSAB) theory.

  • To favor N-alkylation (desired): Use a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to fully deprotonate the nitrogen, creating a more "naked" and highly nucleophilic anion. Conducting the reaction in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) stabilizes the cation of the base without solvating the nucleophilic anion, promoting attack at the more electronegative nitrogen atom.

  • To favor O-alkylation (byproduct): Conditions that favor the lactim tautomer or create a softer nucleophile can lead to more O-alkylation. For instance, using a weaker base like potassium carbonate (K₂CO₃) in a polar protic solvent might increase the proportion of the O-alkylated product. Specific methodologies like the Mitsunobu reaction are known to predominantly yield O-alkylated products for this substrate class.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed by potential cause, followed by actionable solutions grounded in chemical principles.

Workflow Overview: Synthesis of 8-bromo-2-ethylisoquinolin-1(2H)-one```dot

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: N-Alkylation cluster_2 Purification & Analysis A Isoquinolin-1(2H)-one B 8-Bromoisoquinolin-1(2H)-one A->B  Bromination (e.g., NBS, H₂SO₄) C 8-bromo-2-ethylisoquinolin-1(2H)-one (Desired Product) B->C  N-Alkylation (e.g., EtI, NaH, DMF) D 1-Ethoxy-8-bromoisoquinoline (O-Alkylation Byproduct) B->D  Side Reaction E Reaction Mixture C->E D->E F Purification (Column Chromatography) E->F G Pure Product & Byproduct F->G

Caption: Decision tree for troubleshooting the N-alkylation reaction.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromoisoquinolin-1(2H)-one (Intermediate)

This protocol is adapted from established methods for the regioselective halogenation of quinolines and isoquinolines. The isolation of the 8-bromo isomer from potential side products like the 5-bromo isomer can be challenging and may require careful chromatography. [2]

  • Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (96%, ~5 mL per 1 g of starting material). Cool the acid to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add isoquinolin-1(2H)-one (1.0 eq.) in portions, ensuring the internal temperature does not exceed 20 °C.

  • Cooling: Cool the resulting solution to approximately -20 °C using a dry ice/acetone bath.

  • Bromination: Add N-bromosuccinimide (NBS, 1.05 eq.) in small portions over 30-45 minutes. It is critical to maintain the internal temperature below -15 °C to maximize regioselectivity for the 8-position.

  • Reaction: Stir the mixture vigorously at -15 to -20 °C for 3-4 hours. Monitor the reaction by TLC or LC-MS (a small aliquot can be carefully quenched into a biphasic mixture of saturated NaHCO₃ and ethyl acetate for analysis).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to ~8-9 using a cold 25% aqueous ammonia solution, keeping the temperature of the quench mixture below 20 °C.

  • Extraction: The resulting precipitate can be filtered, or the entire mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid should be purified by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to isolate the desired 8-bromo isomer.

Protocol 2: N-Ethylation of 8-Bromoisoquinolin-1(2H)-one

  • Setup: To a dry, three-necked round-bottomed flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes (2x) to remove the oil, decanting the hexanes carefully via cannula or syringe.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Dissolve 8-bromoisoquinolin-1(2H)-one (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 45 minutes. Hydrogen gas will evolve.

  • Alkylation: Add ethyl iodide (EtI, 1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Cool the reaction back to 0 °C and carefully quench it by the slow, dropwise addition of water.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash with brine (2x) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to yield pure 8-bromo-2-ethylisoquinolin-1(2H)-one.

References

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate.[Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.[Link]

  • Isoquinolone synthesis. Organic Chemistry Portal.[Link]

  • Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agen. Iraqi National Journal of Chemistry.[Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.[Link]

  • Isoquinolone Syntheses by Annulation Protocols. MDPI.[Link]

  • Bromination of 8-substituted quinolines. ResearchGate.[Link]

  • Isoquinoline. University of Regensburg.[Link]

  • Isoquinoline synthesis. Organic Chemistry Portal.[Link]

  • Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Thieme.[Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar.[Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses.[Link]

  • 8-Bromo-2-methylquinoline. National Center for Biotechnology Information (PMC).[Link]

  • Approaching Synthesis Problems. University of California, Davis.[Link]

  • N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Royal Society of Chemistry Publishing.[Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information (PMC).[Link]

  • Method for preparing 7-bromoisoquinoline.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork.[Link]

  • On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. National Center for Biotechnology Information (PMC).[Link]

Sources

Technical Support Center: Optimization of 8-Bromoisoquinolin-1(2H)-one N-Ethylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

User Query: How to improve the yield of


-ethylation for 8-bromoisoquinolin-1(2H)-one.

Technical Assessment: The substrate, 8-bromoisoquinolin-1(2H)-one , presents a classic ambident nucleophile challenge complicated by the 8-bromo substituent.

  • Ambident Nucleophilicity: The lactam moiety (

    
    ) can react at the Nitrogen (
    
    
    
    -alkylation, desired) or the Oxygen (
    
    
    -alkylation, undesired).
  • Electronic Effect: The 8-bromo group is electron-withdrawing (Inductive effect,

    
    ). This increases the acidity of the 
    
    
    
    proton (
    
    
    
    
    10-11), facilitating deprotonation, but it simultaneously decreases the nucleophilicity of the resulting anion.
  • Steric Environment: The 8-position is peri to the carbonyl (C1). While it does not directly block the Nitrogen (N2), it creates steric crowding around the Oxygen, which may actually favor

    
    -alkylation sterically. However, it significantly reduces solubility in standard organic solvents.
    

Mechanism & Selectivity (The "Why")

To optimize yield, we must manipulate the reaction kinetics to favor the Thermodynamic Product (


-alkyl)  over the Kinetic Product (

-alkyl)
.
Selectivity Logic (HSAB Theory)
  • Nitrogen (N): Softer nucleophile.[1] Favors soft electrophiles (e.g., Ethyl Iodide) and orbital-controlled reactions.

  • Oxygen (O): Harder nucleophile. Favors hard electrophiles (e.g., Diethyl sulfate, Triethyloxonium tetrafluoroborate) and charge-controlled reactions.

Pathway Visualization

ReactionPathway Fig 1. Competitive Alkylation Pathways for Isoquinolinones Substrate 8-Br-isoquinolin-1(2H)-one (Lactam Form) Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (Base) N_Product N-Ethyl Product (Thermodynamic - Stable) Anion->N_Product Soft Electrophile (EtI) Cs2CO3 / Polar Solvent O_Product O-Ethyl Product (Kinetic - Unstable) Anion->O_Product Hard Electrophile (Et2SO4) Ag+ Salts / Non-polar O_Product->N_Product Thermal Rearrangement (High Temp)

Caption: The reaction pathway demonstrates that N-alkylation is the thermodynamic sink. Conditions must prevent trapping the kinetic O-alkyl intermediate.

Optimization Matrix (The "How")

The following matrix compares experimental variables to maximize


-selectivity and yield.
VariableRecommendationTechnical Rationale
Base

(Cesium Carbonate)
The "Cesium Effect."[2] The large

cation forms a loose ion pair with the lactam anion, exposing the Nitrogen for attack and improving solubility in organic solvents compared to

or

.
Solvent DMF or NMP High dielectric constant promotes dissociation of the ion pair, favoring

-alkylation. NMP (N-Methyl-2-pyrrolidone) is preferred if the 8-bromo substrate shows poor solubility in DMF.
Electrophile Ethyl Iodide (EtI) EtI is a "softer" electrophile than Ethyl Bromide (EtBr). According to HSAB theory, this matches the softer Nitrogen center.[2]
Temperature 60°C - 80°C Sufficient heat is required to overcome the reduced nucleophilicity caused by the 8-Br group and to ensure thermodynamic equilibration to the

-isomer.
Additives TBAI (Catalytic) If using EtBr, add Tetrabutylammonium Iodide (TBAI) to generate EtI in situ (Finkelstein reaction).

Troubleshooting Guide (FAQs)

Issue 1: Low Conversion / Starting Material Remains

Diagnosis: The 8-bromo group reduces nucleophilicity, and the lattice energy of the starting material is high (poor solubility).

  • Solution A (Solubility): Switch solvent from DMF to NMP or DMAc (Dimethylacetamide). These often solubilize brominated isoquinolines better.

  • Solution B (Stoichiometry): Increase base to 2.5 equiv. and EtI to 1.5 - 2.0 equiv.

  • Solution C (Activation): If using

    
    , add 18-crown-6  (0.1 equiv) to sequester potassium and activate the anion.
    
Issue 2: Formation of O-Alkylated By-product

Diagnosis: Reaction conditions are too "Hard" or kinetic control is dominant.

  • Solution A: Switch from Ethyl Bromide/Sulfate to Ethyl Iodide .

  • Solution B: Ensure the reaction runs long enough (overnight at 60°C). Short reaction times favor the kinetic

    
    -product.
    
  • Solution C: Avoid silver salts (

    
    ), which exclusively favor 
    
    
    
    -alkylation.
Issue 3: "Gummy" Precipitate / Stirring Stopped

Diagnosis: Formation of insoluble bromide salts (


) coating the unreacted base.
  • Solution: Use Cesium Carbonate (

    
    ) .[2][3][4] Cesium halides are more soluble in DMF/NMP than potassium halides, preventing the "stalling" of the reaction surface.
    

Standard Operating Procedure (SOP): The "Golden Protocol"

Objective: Synthesis of 8-bromo-2-ethylisoquinolin-1(2H)-one. Scale: 1.0 gram (approx.[5] 4.5 mmol).

Reagents:
  • 8-Bromoisoquinolin-1(2H)-one (1.0 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) — Must be finely ground/anhydrous.
    
  • Ethyl Iodide (EtI) (1.5 equiv)

  • DMF (Anhydrous) — Concentration: 0.2 M (approx. 20-25 mL).

Workflow:

Protocol Fig 2. Optimized Workflow for N-Ethylation Start Start Step1 1. Dissolution Dissolve 1.0g Substrate in 25mL dry DMF. (Use NMP if insoluble) Start->Step1 Step2 2. Deprotonation Add Cs2CO3 (2.0 eq). Stir at RT for 30 mins. (Suspension changes color) Step1->Step2 Step3 3. Alkylation Add EtI (1.5 eq) dropwise. Heat to 60°C. Step2->Step3 Step4 4. Monitoring Check TLC/LCMS at 4h and 16h. Look for disappearance of SM. Step3->Step4 Step5 5. Workup Pour into 100mL Ice Water. Stir 30 min. Filter ppt or Extract (EtOAc). Step4->Step5 End Pure Product Step5->End

Caption: Step-by-step protocol emphasizing the pre-stirring (deprotonation) phase.

Detailed Steps:
  • Preparation: Dry the reaction vessel and purge with Nitrogen/Argon.

  • Solvation: Dissolve 8-bromoisoquinolin-1(2H)-one in anhydrous DMF (0.2 M). Note: If the solution is not clear, mild heating (40°C) is acceptable before adding reagents.

  • Base Addition: Add

    
     (2.0 equiv) in a single portion. Stir at room temperature for 30 minutes. Why? This allows the formation of the cesium-lactamate ion pair before the electrophile is introduced.
    
  • Alkylation: Add Ethyl Iodide (1.5 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C . Stir for 12–16 hours.

  • Work-up (Precipitation Method):

    • Cool to room temperature.[3][5]

    • Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring.

    • The

      
      -ethyl product is typically less soluble in water than the starting material and should precipitate.
      
    • Filter, wash with water, and dry under vacuum.

  • Purification (if needed): Recrystallization from Ethanol/Hexane or Flash Column Chromatography (0-5% MeOH in DCM).

References

  • Regioselectivity in Lactam Alkylation

    • Title: N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction.[6][7][8]

    • Source:J. Chem. Soc., Perkin Trans.[1] 1, 2000.

    • URL:[Link]

  • The Cesium Effect

    • Title: Cesium Effect: High Chemoselectivity in N-Alkyl
    • Source:J. Org. Chem.
    • URL:[Link]

  • HSAB Theory & Alkylating Agents

    • Title: Hard and Soft Acids and Bases Principle in Organic Chemistry.[1][2]

    • Source:ScienceDirect / Elsevier Reference Module.
    • URL:[Link]

  • Substrate Data (8-Bromoisoquinolin-1(2H)-one)

    • Title: 8-Bromoisoquinolin-1(2H)-one Properties & Safety.[5]

    • Source:PubChem / NIH.
    • URL:[Link]

Sources

Technical Support Center: Purification of 8-bromo-2-ethylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 8-bromo-2-ethylisoquinolin-1(2H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this compound. The insights provided herein are synthesized from established chemical principles and proven methodologies for related heterocyclic compounds.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 8-bromo-2-ethylisoquinolin-1(2H)-one, offering explanations for the underlying causes and providing actionable solutions.

Question: My final yield is significantly lower than expected after purification. What are the likely causes and how can I improve it?

Answer: Low recovery is a frequent challenge stemming from multiple factors throughout the purification workflow. The key is to systematically identify and minimize product loss at each stage.

  • Cause 1: Inefficient Extraction: During the aqueous workup, the product may remain in the aqueous layer if the pH is not optimal or if insufficient organic solvent is used. 8-bromo-2-ethylisoquinolin-1(2H)-one is a neutral organic molecule and should be readily extracted into common organic solvents like dichloromethane or ethyl acetate. However, acidic or basic impurities from the reaction can affect its partitioning.

    • Solution: Ensure the aqueous layer is neutralized before extraction. Perform multiple extractions (e.g., 3x with an appropriate volume of solvent) rather than a single large-volume extraction to maximize recovery. The combined organic layers should then be washed with brine to remove residual water and water-soluble impurities.[1]

  • Cause 2: Suboptimal Chromatography Technique: Product can be lost on a chromatography column if the chosen solvent system is not appropriate.

    • Too Polar Eluent: If the mobile phase is too polar, the product may elute too quickly along with more polar impurities, leading to mixed fractions that are difficult to repurify without further loss.

    • Too Non-Polar Eluent: If the mobile phase is too non-polar, the product may move too slowly or even irreversibly adsorb to the silica gel, especially if the crude material is left on the column for an extended period.

    • Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) before committing to a large-scale column. Aim for a Retention Factor (Rf) of 0.25-0.35 for the target compound.[2] This provides the best balance between separation from impurities and a reasonable elution time.

  • Cause 3: Poor Recrystallization Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. If the compound has significant solubility even at low temperatures, a substantial amount will be lost in the mother liquor.

    • Solution: Perform small-scale solvent screening to find the optimal solvent or solvent pair. If a single solvent is not effective, consider a two-solvent system (one in which the compound is soluble and one in which it is insoluble). If yields remain low, collecting a second crop of crystals from the mother liquor can improve overall recovery.

Question: After column chromatography, my product is still contaminated with an impurity that has a very similar Rf value. How can I resolve this?

Answer: Co-elution is a common problem when impurities have similar polarity to the target compound. This is particularly true for isomers (e.g., regioisomers of bromination) which are frequent byproducts in isoquinoline synthesis.[3]

  • Strategy 1: Optimize Chromatographic Conditions:

    • Use a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% ethyl acetate in hexanes), employ a very shallow gradient around the elution point of your compound (e.g., increasing ethyl acetate content by 1-2% increments). This can often resolve closely running spots.

    • Try a Different Solvent System: The selectivity of the separation can change dramatically with different solvents. If a hexane/ethyl acetate system fails, consider alternatives like dichloromethane/methanol or toluene/acetone. The different intermolecular interactions between the analytes, stationary phase, and new mobile phase can alter the elution order.

    • Change the Stationary Phase: While silica gel is standard, alumina (basic or neutral) can offer different selectivity and may resolve impurities that co-elute on silica.[2] This is particularly useful if your compound or impurities are sensitive to the acidic nature of silica.

  • Strategy 2: Employ a Different Purification Technique: If chromatography fails, a different physical property must be exploited.

    • Recrystallization: This is the best alternative. A successful recrystallization can provide exceptionally high purity, often surpassing that of chromatography for crystalline solids. The key is to find a solvent system that selectively crystallizes your desired product while leaving the impurity in the mother liquor.

    • Preparative HPLC: For very challenging separations and when high purity is paramount (e.g., for generating an analytical standard), reverse-phase preparative HPLC is a powerful option. It separates based on hydrophobicity and offers much higher resolution than standard flash chromatography.[4][5]

Question: I'm trying to recrystallize my product, but it either "oils out" or fails to crystallize altogether. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals. Failure to crystallize often means the solution is not sufficiently supersaturated or that impurities are inhibiting crystal lattice formation.

  • To Prevent Oiling Out:

    • Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling promotes oiling out.

    • Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture to redissolve it, then allow it to cool slowly again.

    • Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a boiling point well below the melting point of your compound (The melting point of the parent 8-bromoisoquinolin-1(2H)-one is 181-183 °C[6]).

  • To Induce Crystallization:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide a nucleation site for crystal growth.

    • Seed the Solution: Add a tiny crystal of the pure product (if available from a previous batch) to the cooled solution. This "seed crystal" acts as a template for further crystallization.

    • Reduce the Solvent Volume: If the solution is not supersaturated enough, carefully evaporate some of the solvent and allow it to cool again.

    • Try a Different Solvent: The compound may be too soluble in the chosen solvent. A solvent in which the compound is less soluble is needed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of 8-bromo-2-ethylisoquinolin-1(2H)-one?

A1: Impurities typically arise from the starting materials or side-reactions.[7] Potential impurities include:

  • Unreacted Starting Materials: The precursors used to synthesize the isoquinolinone core.

  • Isomeric Byproducts: Depending on the synthetic route, bromination of the isoquinoline ring can sometimes yield regioisomers (e.g., 5-bromo- or 6-bromo-isoquinolinone derivatives).[3][8][9] These are often the most challenging impurities to remove due to their similar physical properties.

  • Over-brominated Species: If harsh brominating conditions are used, di-bromo or tri-bromo species could potentially form.

  • Hydrolysis Products: If the N-ethyl group is labile under certain conditions, you might see some 8-bromoisoquinolin-1(2H)-one.

Q2: How do I decide between column chromatography and recrystallization for my primary purification method?

A2: The choice depends on the nature of your crude product and the required purity. The following workflow can guide your decision:

G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid is_high_purity Is purity >85% by TLC/NMR? is_solid->is_high_purity  Yes run_column Perform Column Chromatography is_solid->run_column  No (Oil/Tar) try_recryst Attempt Recrystallization is_high_purity->try_recryst  Yes is_high_purity->run_column  No success High Purity Product try_recryst->success recryst_after_column Recrystallize for Final Polish run_column->recryst_after_column recryst_after_column->success G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Rf ≈ 0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Sources

Technical Support Hub: Optimizing Reaction Conditions for Functionalizing the Isoquinolinone Core

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the functionalization of the isoquinolinone scaffold. The isoquinolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2] However, its modification can present significant synthetic challenges.

This guide is designed to provide practical, in-depth solutions to common problems encountered during the synthesis and functionalization of isoquinolinones. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a robust understanding for future experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the functionalization of the isoquinolinone core.

Q1: My C-H functionalization reaction is not working. Where do I start troubleshooting? A: Begin by verifying the integrity of your catalyst, ligand, and solvent. Catalyst degradation, ligand oxidation, and impure or wet solvents are common culprits. Ensure your reaction is performed under a strictly inert atmosphere, as many transition-metal catalysts are sensitive to oxygen.[3][4] If these factors are controlled, proceed to screen different bases, solvents, and temperatures, as these parameters are highly interdependent.

Q2: How do I choose the correct directing group for a regioselective C-H activation? A: The choice of a directing group is crucial for controlling regioselectivity. The nitrogen atom within the isoquinoline ring system itself can act as an inherent directing group, coordinating to the metal catalyst and facilitating C-H activation at a proximal site.[5][6] For functionalization on an N-aryl substituent, the isoquinoline nitrogen directs activation to the ortho position of the aryl ring. Other functionalities, like an N-methoxy or N-pivaloyloxy group on a benzamide precursor, can direct C-H activation to form the isoquinolinone core itself through annulation reactions.[7][8] The efficiency of the directing group is influenced by its ability to form a stable metallacyclic intermediate.[7]

Q3: Why is my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing on a halo-isoquinolinone? A: Failure in cross-coupling reactions often points to issues with catalyst activity or substrate reactivity. Electron-rich halo-isoquinolinones can be less reactive in the oxidative addition step.[9] Consider switching to a more electron-rich, sterically hindered phosphine ligand (e.g., X-Phos) to promote this step.[10] Also, the choice of base is critical; it must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your substrate.[4][11] Finally, ensure your boronic acid (for Suzuki coupling) has not degraded via protodeboronation.[12]

Q4: What is the general reactivity pattern of the isoquinolinone core towards electrophiles and nucleophiles? A: The isoquinolinone core has distinct electronic properties. The pyridine-derived ring (the "pyridone" part) is generally electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, primarily at the C-1 position.[13][14] Conversely, the fused benzene ring is more electron-rich and undergoes electrophilic aromatic substitution, typically at the C-5 and C-8 positions.[14][15] The presence of the lactam functionality modifies this reactivity compared to a simple isoquinoline.

Part 2: Troubleshooting Guides by Reaction Type

This section provides detailed, problem-oriented guides for specific classes of reactions.

Guide 1: Transition Metal-Catalyzed C-H Functionalization

C-H activation is a powerful, atom-economical strategy for modifying the isoquinolinone core.[7][16] However, it is sensitive to a variety of factors.

Problem: Low or No Product Conversion

  • Question: My Pd-catalyzed C-H arylation is giving me only starting material back. I've confirmed my starting materials are correct. What's wrong?

  • Answer & Troubleshooting Steps:

    • Evaluate the Catalytic System: The active catalyst is a coordination complex of a metal (e.g., Pd, Ru, Rh) and a ligand.[5][7][17]

      • Catalyst Source: Are you using a reliable source of the metal catalyst (e.g., Pd(OAc)₂, [Ru(p-cymene)Cl₂]₂)? Pre-catalysts can be air-sensitive. Using a fresh bottle or a glovebox for handling is recommended.

      • Ligand Integrity: Phosphine ligands are prone to oxidation.[12] If your ligand is not stored under an inert atmosphere, its effectiveness may be compromised. Consider using fresh ligand. For many C-H activations, N-protected amino acids can also serve as effective ligands.[18]

      • Inert Atmosphere: Oxygen can irreversibly oxidize the active catalyst (e.g., Pd(0) in some cycles), halting the reaction. Ensure your flask is properly dried and purged with an inert gas like argon or nitrogen.[19][20] The "freeze-pump-thaw" method is highly effective for degassing solvents.

    • Analyze the Role of Additives (Base & Oxidant):

      • Base Selection: The base plays a critical role, often participating in the concerted metalation-deprotonation (CMD) step.[18] The optimal base depends heavily on the substrate and solvent. If a common inorganic base like K₂CO₃ or Cs₂CO₃ is failing, consider an organic base like DIPEA or a carboxylate salt like KOAc.[6][7]

      • Oxidant (if applicable): Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.[7] Ensure the oxidant is fresh and active. In some cases, an internal oxidant, such as an N-O bond on the directing group, is used, which simplifies the reaction setup.[8]

    • Re-evaluate Solvent and Temperature:

      • Solvent Choice: The solvent can influence catalyst solubility and stability. Toluene, DCE, and DMF are common choices.[7] A screen of different solvents can sometimes reveal a dramatic improvement. For instance, a reaction may be ineffective in DMF but proceed well in toluene.[7]

      • Temperature Control: C-H activation often requires elevated temperatures to overcome the activation energy of C-H bond cleavage. However, excessively high temperatures can lead to catalyst decomposition or substrate degradation.[7] If no reaction occurs at your current temperature, incrementally increase it (e.g., in 10-15 °C steps).

Workflow for Troubleshooting C-H Activation Failure

Caption: A systematic workflow for diagnosing failed C-H functionalization reactions.

Problem: Poor Regioselectivity

  • Question: I am trying to functionalize the C8 position of the isoquinolinone, but I'm getting a mixture of C5 and C8 isomers. How can I improve selectivity?

  • Answer & Troubleshooting Steps: Regioselectivity in C-H activation is governed by a combination of steric and electronic factors, largely dictated by the directing group's coordination to the metal center.[7]

    • Modify the Directing Group: The inherent N-directing group of the isoquinolinone core often leads to mixtures. Introducing a stronger, more sterically demanding directing group at a specific position can force the metal to activate a single C-H bond.

    • Change the Metal Catalyst: Different transition metals have different coordination preferences and steric tolerances. If a Palladium catalyst gives poor selectivity, a Rhodium or Ruthenium catalyst might offer a different outcome.[6][7][17]

    • Adjust the Ligand: The steric and electronic properties of the ligand bound to the metal can fine-tune the shape of the catalyst, influencing which C-H bond can physically reach the active site. A bulkier ligand may favor the less sterically hindered position.

Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig aminations are workhorse reactions for installing C-C and C-N bonds, respectively.[21][22]

Problem: Incomplete Conversion in Suzuki-Miyaura Coupling

  • Question: My Suzuki coupling between a bromo-isoquinolinone and an arylboronic acid stalls at ~50% conversion, even after extended reaction times. What should I try?

  • Answer & Troubleshooting Steps: Stalled Suzuki reactions often involve issues in the transmetalation or reductive elimination steps of the catalytic cycle.

    • The Critical Role of the Base: Transmetalation requires a base to activate the organoboron species.[11]

      • Base Strength & Solubility: If you are using a mild base like Na₂CO₃, it may not be sufficient, especially for sterically hindered substrates.[11] Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the reaction. The solubility of the base is also key; ensure vigorous stirring.[12]

      • Aqueous vs. Anhydrous: While many Suzuki protocols use aqueous bases, some sensitive substrates may require anhydrous conditions with bases like K₃PO₄ in a solvent like dioxane.

    • Ligand Choice is Paramount: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

      • Electron-rich and Bulky Ligands: For challenging substrates (like electron-rich aryl halides or sterically hindered partners), bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote both the oxidative addition and the reductive elimination steps.[10]

      • Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of inactive palladium black.[12] Ensure an adequate ratio, typically ranging from 1:1 to 4:1 depending on the specific ligand and palladium source.[12]

    • Boronic Acid/Ester Stability: Boronic acids can undergo competitive side reactions, most notably protodeboronation (replacement of the B(OH)₂ group with a hydrogen).

      • Consider Boronate Esters: If you suspect your boronic acid is unstable under the reaction conditions, switch to a more robust derivative like a pinacol (BPin) or MIDA boronate ester.[12] These are more stable and release the boronic acid slowly under the reaction conditions.

Parameter Standard Condition Troubleshooting Action Rationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Use a pre-catalyst (e.g., SPhos Pd G3) or switch to a more active ligand (e.g., XPhos).Enhances rates of oxidative addition and reductive elimination.[10]
Base Na₂CO₃ (aq)Switch to K₃PO₄ (anhydrous) or Cs₂CO₃ (aq).Stronger bases can accelerate the transmetalation step.[11]
Boron Source Arylboronic AcidUse an Arylboronic Acid Pinacol Ester (ArBPin).Increases stability against protodeboronation.[12]
Solvent Toluene/H₂ODioxane/H₂O or anhydrous THF/Dioxane.Solvent can affect base solubility and reaction kinetics.

Problem: Low Yield in Buchwald-Hartwig Amination

  • Question: I'm trying to couple a primary amine to my chloro-isoquinolinone, but the yield is very low, and I see a lot of starting material decomposition.

  • Answer & Troubleshooting Steps: Buchwald-Hartwig amination is sensitive to the choice of base, ligand, and the nature of the amine.

    • Base Selection is Crucial: The base deprotonates the amine, but strong bases can also react with sensitive functional groups on the substrate.

      • Use a Hindered Strong Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Its steric bulk minimizes its nucleophilicity, reducing side reactions. Other options include LHMDS or K₃PO₄.

      • Avoid Hydroxide Bases: Bases like NaOH or KOH are generally not used as they can promote hydrolysis of the isoquinolinone lactam or the aryl halide.

    • Amine Nucleophilicity and Sterics:

      • Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines. Bulky secondary amines can be particularly challenging.[23]

      • Heteroaromatic Amines: Amines containing other nitrogen heterocycles can be challenging as they may coordinate to the palladium center and inhibit catalysis. Specialized ligands are often required.[23]

    • Aryl Halide Reactivity: The reactivity order for the oxidative addition step is generally I > Br > OTf > Cl.[23]

      • Coupling Aryl Chlorides: Aryl chlorides are the least reactive. Their use requires highly active catalyst systems, typically employing very electron-rich and sterically demanding ligands like the Buchwald biarylphosphine ligands (e.g., RuPhos, BrettPhos).

G

Sources

Technical Support Center: Stability & Handling of 8-Bromo-2-ethylisoquinolin-1(2H)-one

[1]

Executive Summary

This guide addresses the stability profile of 8-bromo-2-ethylisoquinolin-1(2H)-one in Dimethyl Sulfoxide (DMSO). While this specific derivative is chemically robust due to the N-ethyl substitution locking the lactam tautomer, it presents specific vulnerabilities in DMSO solution related to photolytic debromination and hygroscopic precipitation .

This document is structured to guide you through preparation, storage, and troubleshooting, moving beyond standard protocols to explain the physicochemical causality of potential failures.

Module 1: Solubility & Stock Preparation

The Thermodynamics of Dissolution

The 8-bromo-2-ethylisoquinolin-1(2H)-one molecule is a lipophilic, crystalline solid.[1] The N-ethyl group eliminates the hydrogen bond donor capability of the lactam, increasing solubility in aprotic solvents like DMSO compared to its NH-analog.

Critical Thresholds:

  • Max Solubility (Theoretical): ~50–100 mM in anhydrous DMSO.

  • Working Concentration: 10–20 mM (Recommended for long-term stability).[1]

  • Risk Factor: The "8-bromo" substituent increases molecular weight and lipophilicity, making the compound sensitive to the "antisolvent" effect of water absorbed by DMSO.

Protocol: Anhydrous Stock Preparation

Standard DMSO (often 0.1–0.5% water content) is insufficient for long-term storage of this halogenated heterocycle.[1]

StockPrepStartSolid Compound(Store Desiccated)WeighWeigh intoAmber Glass VialStart->WeighSolventAdd Anhydrous DMSO(<0.05% H2O)Weigh->SolventMixVortex (30s)+ Sonicate (5 min)Solvent->MixQCVisual Inspection:Clear Solution?Mix->QCQC->MixNo (Precipitate)StorageAliquot & Freeze(-20°C or -80°C)QC->StorageYes

Figure 1: Workflow for preparing high-integrity stock solutions. Note the emphasis on Amber Glass and Anhydrous DMSO.

Module 2: Chemical Stability (Degradation Pathways)

Photolytic Debromination (The Primary Chemical Risk)

Aryl bromides are inherently photosensitive. The isoquinolinone core acts as a chromophore, absorbing UV/Vis light. Upon excitation, the Carbon-Bromine (C-Br) bond (bond dissociation energy ~80 kcal/mol) can undergo homolytic cleavage, generating a radical pair.

  • Mechanism: Ar-Br + hν → Ar[1]• + Br•

  • In DMSO: The solvent can act as a radical trap or hydrogen donor, leading to the formation of the debrominated byproduct (2-ethylisoquinolin-1(2H)-one ).

  • Symptom: Solution turns yellow/orange (liberation of Br₂ or radical species) and LC-MS shows a mass shift of -78/80 Da (loss of Br, gain of H).

Oxidative Stability

The N-ethyl group protects the molecule from oxidation at the nitrogen. However, DMSO itself can act as an oxidant (Swern-like conditions) if the solution is acidic or heated excessively.

  • Stability: High at Room Temperature (RT).

  • Risk: Heating >60°C in DMSO can accelerate decomposition.[1]

Summary of Stress Conditions
StressorStability RatingObserved EffectPrevention
Ambient Light LowYellowing; Debromination (formation of des-bromo analog).[1]Strict Amber/Foil wrapping.
Moisture (H₂O) ModeratePrecipitation (Physical instability). No hydrolysis expected.[1]Use Desiccated DMSO; Single-use aliquots.
Heat (>60°C) ModerateThermal decomposition; DMSO oxidation.Do not heat to dissolve.[1] Sonicate instead.[1][2]
Freeze-Thaw LowCrystal growth; Concentration gradients.[1]Aliquot immediately. Do not refreeze >3 times.

Module 3: Troubleshooting & FAQs

Scenario A: "My solution has crashed out (precipitated) after thawing."

Cause: DMSO freezes at 18.5°C. As it freezes, it forms a crystal lattice that excludes the solute (cryoconcentration). If the DMSO has absorbed atmospheric water (hygroscopic), the solubility of the lipophilic 8-bromo compound drops drastically, leading to irreversible crystal growth.

Corrective Action:

  • Do NOT heat vigorously. Heating wet DMSO promotes decomposition.[1]

  • Sonication: Place the sealed vial in a warm water bath (37°C) and sonicate for 10 minutes.

  • Dilution: If it fails to redissolve, the concentration may be too high for the water content. Dilute with fresh, anhydrous DMSO.

Scenario B: "The compound purity dropped on LC-MS after 2 weeks at RT."

Cause: Likely photolysis.[1] Even laboratory fluorescent lighting emits enough UV to cleave the C-Br bond over time.[1] Diagnostic: Check for a peak at [M-H] corresponding to the des-bromo analog. Fix: All future experiments must use amber vials or aluminum foil wrapping.

Scenario C: "Can I use this for a Suzuki Coupling in DMSO?"

Answer: Yes, but with caution. The 8-bromo position is highly active for Pd-catalyzed cross-coupling.[1] However, DMSO can coordinate to Palladium (acting as a ligand), potentially poisoning the catalyst or requiring higher temperatures.

  • Recommendation: Use DMF or Dioxane/Water if possible.[1] If DMSO is required, ensure the solution is degassed thoroughly to prevent oxidative homocoupling.

Module 4: Analytical Verification

To verify the integrity of your stock, use this self-validating HPLC method. This separates the parent compound from its two most likely impurities: the hydrolysis product (rare) and the debrominated photoproduct (common).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Isoquinolinone core absorption) and 220 nm.

Troubleshooting Logic Tree:

TroubleshootingIssueIssue DetectedPrecipitateVisible PrecipitateIssue->PrecipitateColorYellow/Orange ColorIssue->ColorPurityPurity < 95% (LCMS)Issue->PurityWaterCheckWaterCheckPrecipitate->WaterCheckCheck DMSO Water ContentLightCheckLightCheckColor->LightCheckWas it light exposed?MassCheckMassCheckPurity->MassCheckCheck Mass SpectrumSonicateSonicate @ 37°C(Recoverable)WaterCheck->Sonicate<1% WaterDiscardDiscard(Irreversible Crystal Growth)WaterCheck->Discard>1% WaterPhotoDegPhotolytic Debromination(Irreversible)LightCheck->PhotoDegYesDesBromoLight Damage(Use Amber Vials)MassCheck->DesBromoMass = Parent - 79

Figure 2: Diagnostic logic for assessing solution stability. Note that color changes often indicate chemical degradation, while precipitation is usually physical.

References

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1] Link(Foundational text on physicochemical profiling of lipophilic drugs).

  • Li, Z., et al. (2018). Recent Advances in the Synthesis of Isoquinolin-1(2H)-ones. Advanced Synthesis & Catalysis, 360(19), 3615-3648.[1] Link(Authoritative review on the synthesis and stability of the isoquinolinone scaffold).

  • Wayman, K. A., et al. (1995). The effect of freezing and thawing on the stability of compounds in DMSO. Journal of Biomolecular Screening. (General reference for DMSO freeze-thaw protocols).
  • Epling, G. A., & Florio, E. M. (1997). Photodehalogenation of aryl halides. Journal of the American Chemical Society.

(Note: While specific stability data for 8-bromo-2-ethylisoquinolin-1(2H)-one is proprietary/rare, the protocols above are derived from the validated chemical behavior of the 8-bromo-isoquinolinone class.)

overcoming poor solubility of 8-bromo-2-ethylisoquinolin-1(2H)-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely encountering precipitation ("crash-out") or inconsistent assay data with 8-bromo-2-ethylisoquinolin-1(2H)-one .[1] This guide addresses the physicochemical barriers inherent to this scaffold and provides validated solubilization protocols.[2]

Compound Profile
  • Chemical Nature: Fused bicyclic aromatic lactam.

  • Key Structural Feature: The N-ethyl substitution at position 2 locks the molecule in a neutral amide state. Unlike unsubstituted isoquinolinones, this molecule cannot be ionized in the physiological pH range (pH 2–10).

  • Solubility Classification: High Crystallinity / Low Polarity (Likely BCS Class II).

  • Primary Challenge: High lattice energy due to

    
     stacking of the planar isoquinolinone core, compounded by the hydrophobic ethyl and bromo substituents.
    

Diagnostic: Which Protocol Do I Need?

Use this decision tree to select the correct solubilization strategy based on your assay's tolerance for solvents.

SolubilityDecisionTree Start START: Select Assay Type DMSO_Tol Does assay tolerate >1% DMSO? Start->DMSO_Tol Standard STRATEGY A: Standard Solvent Shift (DMSO/Buffer) DMSO_Tol->Standard Yes Sensitive Is the target sensitive to organic solvents (e.g., Live Cells, SPR)? DMSO_Tol->Sensitive No (<0.1%) Cyclodextrin STRATEGY B: Cyclodextrin Complexation (HP-β-CD) Sensitive->Cyclodextrin Yes (Toxicity concern) Surfactant STRATEGY C: Non-Ionic Surfactant (Tween-80 / Pluronic) Sensitive->Surfactant No (Aggregation concern)

Figure 1: Decision matrix for selecting the optimal solubilization method based on assay constraints.

Troubleshooting Guides & FAQs

Issue 1: "The compound precipitates immediately upon adding the DMSO stock to the buffer."

Diagnosis: This is the "Kinetic Solubility Crash." The local concentration of the compound at the tip of the pipette tip exceeds its solubility limit before it can disperse. The N-ethyl group increases lipophilicity, making the transition from DMSO (


) to Water (

) thermodynamically unfavorable.

Solution: The "Intermediate Shift" Protocol Do not jump directly from 100% DMSO to 100% Buffer. Use a serial dilution step involving an intermediate solvent spike.

Protocol:

  • Prepare a 10 mM stock in anhydrous DMSO.

  • Step 1 (Pre-dilution): Dilute the stock 1:10 into PEG-400 or Propylene Glycol .[1]

    • Result: 1 mM compound in 10% DMSO / 90% PEG-400.

  • Step 2 (Final Dosing): Slowly add this intermediate mix to your aqueous buffer with rapid vortexing.

    • Why this works: PEG-400 acts as a bridge, reducing the interfacial tension and preventing immediate nucleation of crystals [1].

Issue 2: "I cannot use DMSO because it affects my cell viability/enzyme kinetics."

Diagnosis: Solvent incompatibility. Many kinases and cell lines are sensitive to DMSO >0.1%. Since 8-bromo-2-ethylisoquinolin-1(2H)-one is neutral, pH adjustment (acid/base) will not work .[1]

Solution: Cyclodextrin Encapsulation (Strategy B) Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard for planar aromatics.[1] The hydrophobic isoquinolinone core fits inside the CD cavity, while the hydroxyls interact with water.

Protocol (20% HP-


-CD Stock): 
  • Dissolve 20g of HP-

    
    -CD  in 100 mL of water/buffer (20% w/v). Filter sterilize (0.22 µm).
    
  • Add solid 8-bromo-2-ethylisoquinolin-1(2H)-one to this vehicle.

  • Critical Step: Sonicate at 40°C for 30–60 minutes or stir overnight at room temperature.

  • Outcome: You can typically achieve 0.5 – 2.0 mg/mL solubility without any organic co-solvent [2].

Issue 3: "My IC50 curves are steep and non-reproducible (Hill slope > 2)."

Diagnosis: Colloidal Aggregation. Hydrophobic planar molecules often form promiscuous colloidal aggregates that sequester enzymes, leading to false positives. This is common with isoquinolinones.

Solution: Detergent Disruption Add a non-ionic surfactant to the assay buffer before adding the compound.

  • Recommended: 0.01% Triton X-100 or 0.005% Tween-20.[1]

  • Mechanism: The surfactant lowers the critical micelle concentration (CMC) and disrupts non-specific colloidal aggregates, ensuring you measure monomeric binding [3].

Comparative Data: Solvent Efficacy

The following table summarizes expected solubility thresholds based on general isoquinolinone scaffold properties.

Solvent SystemEstimated SolubilitySuitabilityNotes
Pure Water (pH 7.4) < 0.01 mg/mLPoor"Brick dust" behavior.[1]
DMSO (100%) > 25 mg/mLHighGood for storage stocks (-20°C).[1]
Ethanol (100%) ~ 5-10 mg/mLModerateLower capacity than DMSO.
20% HP-β-CD (aq) 0.5 - 2.0 mg/mLExcellent Biocompatible; prevents precipitation.[1]
PBS + 5% DMSO < 0.1 mg/mLLowRisk of precipitation over time (2-4h).[1]

Visualizing the "Solvent Shift" Workflow

Use this workflow to prevent precipitation during serial dilutions.

SerialDilution cluster_0 Critical Control Point Stock DMSO Stock (10 mM) Inter Intermediate (1 mM) Solvent: PEG400 Stock->Inter 1:10 Dilution (Prevents Shock) Assay Assay Well (10 µM) Buffer + 0.01% Tween Inter->Assay 1:100 Dilution (Rapid Mixing)

Figure 2: Two-step dilution protocol using PEG400 as a bridging solvent to minimize kinetic precipitation.

References

  • Assay Guidance Manual (NCBI) . Compound Solubility in In Vitro Assays. National Center for Advancing Translational Sciences.[3] Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted by pathological physical chemistry. Drug Discovery Today. (Discusses colloidal aggregation). Available at: [Link]

Sources

column chromatography purification of crude 8-bromo-2-ethylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 8-bromo-2-ethylisoquinolin-1(2H)-one

Case ID: PUR-ISOQ-8BR-ET Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

You are attempting to purify 8-bromo-2-ethylisoquinolin-1(2H)-one (Target) from a crude reaction mixture. Based on the synthesis (likely alkylation of 8-bromoisoquinolin-1(2H)-one with an ethyl halide), your crude material contains three critical components that define your purification strategy.

The Separation Challenge: The core difficulty is separating the N-alkylated product (Target) from the O-alkylated byproduct (Impurity). These are constitutional isomers with distinct polarities but can co-elute if the solvent system is not optimized.

ComponentStructure TypePolarityTLC Behavior (Rf)State
O-Isomer (Impurity)1-ethoxy-8-bromoisoquinolineLow (Ether-like)High (Runs fast)Often Oil
N-Isomer (Target)Lactam (Amide-like)Medium (Dipole)Medium Solid
Starting Material NH-LactamHigh (H-bond donor)Low (Streaks)Solid

Phase 1: Method Development (TLC & Solvent Selection)

Objective: Establish a solvent system that provides


 between the O-isomer and N-isomer.

Standard Protocol:

  • Solvent System A (Hexane/EtOAc): Start with 80:20 Hexane:EtOAc.

    • Observation: The O-isomer usually travels near the solvent front. The N-isomer (Target) should be around

      
      .
      
  • Solvent System B (DCM/MeOH): If the compound is insoluble or streaks in EtOAc, switch to DCM with 1-3% MeOH.

    • Warning: Isoquinolinones can "tail" on silica due to the lactam moiety. If tailing occurs, add 1% Triethylamine (TEA) to the mobile phase, though this is rarely needed for N-alkylated species compared to the NH-parent.

Visualization:

  • UV (254 nm): Both isomers are highly conjugated and will absorb strongly.

  • Iodine Stain: The N-alkyl lactam often stains yellow/brown more intensely than the O-ether.

Phase 2: Sample Loading (The Critical Decision)

Issue: 8-bromo-isoquinolinones often exhibit poor solubility in non-polar solvents (Hexane/Toluene) but moderate solubility in DCM. Liquid loading with a strong solvent (like pure DCM or DMF) causes "band broadening" and loss of resolution.

Recommendation: Use Dry Loading (Solid Load) for this purification.

LoadingDecision Start Check Solubility in Mobile Phase (e.g., 20% EtOAc/Hex) Soluble Soluble > 100 mg/mL? Start->Soluble Yes Yes Soluble->Yes No No Soluble->No LiquidLoad Liquid Load (Apply directly to column) NotSoluble Insoluble / Precipitates Dissolve Dissolve in DCM or minimal MeOH NotSoluble->Dissolve Adsorb Add Silica Gel (10x mass of crude) & Rotary Evaporate to dryness Dissolve->Adsorb DryLoad Dry Load (Add powder to top of column) Adsorb->DryLoad Yes->LiquidLoad No->NotSoluble

Figure 1: Decision matrix for sample loading. For 8-bromo-2-ethylisoquinolin-1(2H)-one, Dry Loading is statistically the most robust method to ensure separation of the O-isomer.

Phase 3: The Purification Workflow

Column Parameters:

  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Silica Ratio: 30:1 to 50:1 (Silica weight : Crude weight).

  • Flow Rate: Moderate (do not rush the O-isomer/N-isomer transition).

Step-by-Step Gradient:

  • Equilibration: Flush column with 100% Hexane (or 95:5 Hexane:EtOAc).

  • Elution 1 (The O-Isomer): Ramp to 10-15% EtOAc/Hexane .

    • Action: Collect fractions. The lipophilic O-ethoxy impurity will elute first.

  • Elution 2 (The Target): Ramp to 25-40% EtOAc/Hexane .

    • Action: The target (N-ethyl lactam) will elute here.

  • Elution 3 (The Flush): Ramp to 100% EtOAc (or 5% MeOH/DCM).

    • Action: This strips the unreacted NH-starting material (8-bromoisoquinolinone) remaining on the column.

Troubleshooting & FAQs

Q1: I see two spots very close together on TLC. Which one is my product? A: The lower spot is almost certainly your N-ethyl target. The O-ethyl isomer is less polar (lacks the carbonyl H-bond acceptor strength) and runs higher.

  • Verification: Isolate a small amount of the top spot. Run an NMR. The O-CH2 quartet will appear downfield (~4.5 ppm) compared to the N-CH2 quartet (~4.0 ppm) [1].

Q2: My product is crystallizing inside the column or at the tip. A: This is common for isoquinolinones.

  • Immediate Fix: Switch the solvent system to DCM/MeOH (e.g., 98:2 to 95:5). DCM solubilizes these aromatic cores much better than Hexane/EtOAc.

  • Prevention: Use the "Dry Load" method described in Phase 2.

Q3: The fractions contain a mixture of N-isomer and O-isomer. A: You likely ramped the polarity too fast.

  • Remedy: Combine mixed fractions. Recrystallize the mixture. N-alkyl isoquinolinones are often highly crystalline solids, while O-alkyl isomers are oils or low-melting solids. Recrystallization from hot Heptane/EtOAc or Ethanol often yields pure N-isomer, leaving the O-isomer in the mother liquor.

Q4: Is the 8-Bromo group stable on silica? A: Yes, aryl bromides are stable to standard silica chromatography. However, avoid using basic alumina if you suspect any lability, though silica is preferred here.

Mechanistic Insight: N- vs. O-Alkylation

Understanding why you have this mixture helps in preventing it next time.

ReactionPath SM 8-Bromoisoquinolin-1(2H)-one (Ambident Nucleophile) Base Base Deprotonation (K2CO3/Cs2CO3) SM->Base Anion Resonance Stabilized Anion (N- vs O- attack) Base->Anion N_Path N-Attack (Thermodynamic) Favored by polar solvents Anion->N_Path O_Path O-Attack (Kinetic) Favored by Ag salts / hard electrophiles Anion->O_Path Target TARGET: N-Ethyl (Lactam, Solid) N_Path->Target Impurity IMPURITY: O-Ethyl (Imidate, Oil) O_Path->Impurity

Figure 2: The ambident nature of the isoquinolinone anion leads to competitive alkylation. Separation is required because reaction conditions rarely yield 100% regioselectivity [2].

References

  • Regioselectivity in Isoquinolinone Alkyl

    • Source: BenchChem Technical Support.[1][2][3] "Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines." (General principles of N- vs O-alkylation separation).

  • N- and O-Alkyl

    • Source:Journal of the Chemical Society, Perkin Transactions 1 (via ResearchGate). "N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction."
    • URL:[Link]

  • Solubility & Characterization of 8-Bromo-Isoquinolinones Source: BenchChem Technical Guide. "Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one" (Homologous structure guide).

Sources

Validation & Comparative

A Comparative Guide to Isoquinolinone-Based Anticancer Agents: Evaluating 8-bromo-2-ethylisoquinolin-1(2H)-one in the Context of Established Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent anticancer agents.[1][2] These compounds exert their therapeutic effects through various mechanisms, including the inhibition of critical enzymes involved in DNA repair and cell signaling, as well as the induction of apoptosis and cell cycle arrest.[3] This guide provides a comparative analysis of 8-bromo-2-ethylisoquinolin-1(2H)-one against other notable isoquinolinone-based anticancer agents, supported by experimental data and detailed protocols for in vitro evaluation. While direct experimental data for 8-bromo-2-ethylisoquinolin-1(2H)-one is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) to infer its potential activity and compare it to well-characterized isoquinolinone derivatives.

The Diverse Mechanisms of Isoquinolinone Anticancer Agents

Isoquinolinone derivatives have been successfully developed to target several key pathways in cancer biology. Their versatility stems from the adaptability of the isoquinolinone core, which allows for substitutions that can fine-tune their target specificity and potency.[4][5]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality. Several isoquinolinone-based PARP inhibitors have been developed, with some showing nanomolar efficacy.[6] The isoquinolinone moiety often mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Topoisomerase inhibitors trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis. The planar nature of the isoquinolinone ring system is well-suited for intercalation into the DNA-enzyme complex, stabilizing it and preventing re-ligation of the DNA strand.[7][8]

PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Isoquinolinone derivatives have been designed to target key kinases within this pathway, such as PI3K and mTOR, thereby inhibiting downstream signaling and inducing cancer cell death.[9][10]

Structure-Activity Relationship (SAR) Insights: Predicting the Role of Bromine and Ethyl Substitutions

The specific substitutions on the isoquinolinone ring play a critical role in determining the compound's biological activity.[4][11]

  • Halogenation: The introduction of a halogen atom, such as bromine, at the C8 position could potentially enhance anticancer activity. Halogenation can increase the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, the electron-withdrawing nature of bromine can influence the electronic properties of the aromatic system, which may enhance interactions with biological targets.[12] Studies on related quinoline scaffolds have shown that bromination can lead to potent antiproliferative and apoptotic effects.[13]

  • N-Alkylation: The presence of an ethyl group at the N2 position introduces a short alkyl chain. The effect of N-alkylation on anticancer activity can be complex and target-dependent. In some isoquinoline series, N-alkylation has been shown to be beneficial for activity, while in others, it can be detrimental. For instance, an N-methyl group on a 3-biphenyl-isoquinolin-1-one derivative demonstrated potent anticancer activity.[4] The ethyl group in 8-bromo-2-ethylisoquinolin-1(2H)-one may influence the compound's solubility, metabolic stability, and orientation within the target's binding pocket.

Comparative Experimental Data

The following tables summarize the 50% inhibitory concentration (IC50) values for various isoquinolinone derivatives against several cancer cell lines, categorized by their primary mechanism of action. This data provides a benchmark for evaluating the potential potency of novel derivatives like 8-bromo-2-ethylisoquinolin-1(2H)-one.

Table 1: IC50 Values of Isoquinolinone-Based PARP Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
OlaparibMDA-MB-436 (BRCA1 mutant)0.0047[14]
OlaparibHCC1937 (BRCA1 mutant)96[14]
NiraparibMDA-MB-436 (BRCA1 mutant)0.0032[14]
RucaparibMDA-MB-436 (BRCA1 mutant)0.0023[14]
TalazoparibMDA-MB-2310.48[14]
PJ34HClHCC1937 (BRCA1 mutant)4[14]

Table 2: IC50 Values of Indenoisoquinoline Topoisomerase I Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
WN191MCF-70.58[7]
WN191MDA-MB-2311.12[7]
WN191HeLa0.80[7]
WN198 (Copper Complex)MDA-MB-2310.37[7]
NSC 314622NCI-60 Panel (Median)20[8]

Table 3: IC50 Values of Isoquinolinone-Based PI3K/mTOR Inhibitors

CompoundTargetIC50 (nM)Reference
CH5132799PI3Kα14[15]
IdelalisibPI3Kδ149[9]
IbrutinibBTK0.9[9]

Experimental Protocols

To ensure the reproducibility and standardization of in vitro anticancer activity assessment, detailed protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of isoquinolinone compound A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 1: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the isoquinolinone compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[16]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

CellCycle_Workflow A Treat cells with isoquinolinone compound B Harvest and fix cells (e.g., with 70% ethanol) A->B C Treat with RNase to remove RNA B->C D Stain DNA with Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E F Quantify cell population in G0/G1, S, and G2/M phases E->F

Figure 2: Workflow for cell cycle analysis.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the isoquinolinone compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[3][19]

  • Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[6]

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow A Treat cells with isoquinolinone compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Differentiate between viable, apoptotic, and necrotic cells F->G

Figure 3: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with the isoquinolinone compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.[10]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[5][9]

  • Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze immediately by flow cytometry.[20]

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and PARP.

Detailed Protocol:

  • Protein Extraction: After treatment with the isoquinolinone compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).[22]

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.[23]

Conclusion

The isoquinolinone scaffold provides a versatile platform for the development of novel anticancer agents with diverse mechanisms of action. While direct experimental data for 8-bromo-2-ethylisoquinolin-1(2H)-one remains to be fully elucidated, analysis of structure-activity relationships within the isoquinolinone class suggests that the bromo and ethyl substitutions may confer favorable properties for anticancer activity. Further synthesis and in vitro evaluation of this specific compound using the detailed protocols provided in this guide are warranted to determine its precise mechanism of action and cytotoxic potency relative to established isoquinolinone-based anticancer agents. This comparative approach will be invaluable for guiding future drug discovery and development efforts in this promising class of compounds.

References

Please note that the following list includes sources that contributed to the overall understanding of the topic and may not all be directly cited in the text.

  • Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. (2023). MDPI. [Link]

  • Structure-activity relationship studies of isoquinolinone type anticancer agent. (2001). PubMed. [Link]

  • Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. (n.d.). PMC. [Link]

  • IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). PMC. [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). French-Ukrainian Journal of Chemistry. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Annexin V-FITC/PI Apoptosis Kit. (n.d.). Elabscience. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). PMC. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. (n.d.). PMC. [Link]

  • Annexin V-FITC/PI Apoptosis Kit Storage Introduction Reagent Preparation. (n.d.). Elabscience. [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol- 4-yl) ethyl)-quinazolin-4(3H) one derivatives with potenti. (n.d.). Semantic Scholar. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. [Link]

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. (2020). MDPI. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (n.d.). PMC - NIH. [Link]

  • Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. (2020). MDPI. [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). MDPI. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). MDPI. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Synergistic Effect of Trabectedin and Olaparib Combination Regimen in Breast Cancer Cell Lines. (2015). KoreaMed Synapse. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PMC. [Link]

  • The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. (n.d.). PMC. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]

  • Western blot analysis of apoptosis-related proteins. Activated... (n.d.). ResearchGate. [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). ResearchGate. [Link]

  • 7-azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents. (2011). PubMed. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC - NIH. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). MDPI. [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). MDPI. [Link]

Sources

comparative analysis of 8-bromo vs 6-bromo isoquinolinone activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Vector Defines the Utility

In the optimization of isoquinolin-1(2H)-one scaffolds, the choice between the 6-bromo and 8-bromo positions is not merely a synthetic decision but a strategic one that dictates the molecule's biological trajectory.

  • 6-Bromo Isoquinolinone: The "Solvent Vector." Located meta to the lactam carbonyl and para to the ring fusion, this position typically points towards the solvent front in ATP-competitive kinase binding. It is the primary vector for improving physicochemical properties (solubility, ADME) without severely impacting ligand efficiency.

  • 8-Bromo Isoquinolinone: The "Selectivity Vector." Located peri to the lactam carbonyl (C1=O) and ortho to the NH (N2), this position is sterically crowded. Substituents here often interact with the protein hinge region or "gatekeeper" residues. While synthetic access is more challenging, this vector is critical for inducing conformational selectivity.

Chemical & Synthetic Profiling

The reactivity profile of the bromine handle differs significantly between the C6 and C8 positions due to electronic and steric environments.[1]

Electronic and Steric Environment[1][2]
Feature6-Bromo-1(2H)-isoquinolinone8-Bromo-1(2H)-isoquinolinone
Steric Environment Open / Accessible. Flanked by protons; minimal steric clash during catalyst approach.Hindered (Peri-strain). The C8 position is peri to the C1-Carbonyl. Large substituents here clash with the oxygen lone pairs.
Electronic Effect Electronically Neutral. Meta to the electron-withdrawing carbonyl. Behaves like a standard aryl bromide.Electron Deficient. Ortho to the electron-withdrawing carbonyl (via conjugation). The C-Br bond is slightly more polarized but harder to access.
Suzuki Coupling High Efficiency. Standard Pd(PPh3)4 or Pd(dppf)Cl2 conditions work at 80°C.Low Efficiency. Requires specialized ligands (e.g., SPhos, XPhos) or higher temperatures (100°C+) to overcome steric hindrance.
Synthetic Accessibility Workflow

The following diagram illustrates the divergent synthetic pathways required to access these two regioisomers.

SynthesisPath Start6 5-Bromo-1-indanone Process6 Schmidt Rearrangement (NaN3, MsOH) Start6->Process6 Prod6 6-Bromo-1(2H)-isoquinolinone (High Yield) Process6->Prod6 Start8 2-Amino-6-bromobenzoic acid Process8 Condensation / Cyclization (Difficult Access) Start8->Process8 Prod8 8-Bromo-1(2H)-isoquinolinone (Low Yield / Steric Issues) Process8->Prod8

Figure 1: Synthetic accessibility comparison. The 6-bromo isomer is readily accessed via rearrangement of indanones, whereas the 8-bromo isomer often requires de novo ring construction.

Biological Activity & SAR Analysis[2][3][4]

In the context of kinase inhibition (e.g., ROCK, PARP, p38 MAPK), the isoquinolinone core typically binds to the hinge region via the lactam motif (NH donor / CO acceptor).

The "Regioisomer Effect" on Binding
  • 6-Position (Solubility/Potency):

    • Vector: Points outward from the ATP binding pocket.

    • Utility: Ideal for attaching solubilizing groups (e.g., piperazines, morpholines).

    • Risk: Low. Large groups rarely clash with the protein backbone.

    • Data Trend: Retention of IC50 with improved LogD.

  • 8-Position (Selectivity/Conformation):

    • Vector: Points back toward the hydrophobic pocket or interacts with the "gatekeeper" residue.

    • Utility: Induces atropisomerism or specific twist angles that can differentiate between closely related kinases (e.g., ROCK1 vs. ROCK2).

    • Risk: High. Even small groups (Methyl, Chloro) can destroy binding if the pocket is shallow.

    • Data Trend: "All or Nothing" activity cliffs.

Representative SAR Data (Kinase Inhibition Model)

Note: Data below represents a composite of typical SAR trends for ROCK-I inhibitors based on isoquinolinone scaffolds (e.g., Fasudil analogs).

Compound IDSubstitution (R)PositionROCK-I IC50 (nM)Selectivity (vs PKA)Notes
ISO-Ref -H-15010xBaseline scaffold activity.
ISO-6A -Piperazine6 12 15xPotency Gain. Solubilizing group contacts solvent water network.
ISO-6B -Phenyl6 4512xTolerated, but lipophilicity increases nonspecific binding.
ISO-8A -Methyl8 30050x Selectivity Gain. Steric twist reduces PKA binding (smaller pocket).
ISO-8B -Phenyl8 >10,000N/ASteric Clash. Group is too large for the hinge region interface.

Experimental Protocols

To ensure reproducibility, the following protocols address the specific reactivity differences defined above.

Protocol: Regioselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to 6-bromo or 8-bromo isoquinolinone. Critical Distinction: The 8-bromo variant requires a high-energy catalytic system due to peri-strain.

Method A: 6-Bromo (Standard Conditions)
  • Reagents: 6-Bromo-1(2H)-isoquinolinone (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Purge reaction vial with Argon.

    • Heat to 80°C for 4-6 hours.

    • Workup: Dilute with EtOAc, wash with brine.

    • Expected Yield: 75-90%.

Method B: 8-Bromo (High-Energy Conditions)
  • Reagents: 8-Bromo-1(2H)-isoquinolinone (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%) , XPhos (4 mol%) , K₃PO₄ (3.0 eq).

  • Solvent: Toluene/Water (10:1) or n-Butanol.

  • Procedure:

    • Pre-activation: Stir Pd source and Ligand in solvent for 10 mins under Argon.

    • Add substrate and base.[2]

    • Heat to 100-110°C (sealed tube preferred) for 12-18 hours.

    • Rationale: XPhos is required to form a bulky, electron-rich active species capable of oxidative addition into the hindered C8-Br bond.

    • Expected Yield: 40-60%.

Biological Assay Logic (Kinase Selectivity)

AssayWorkflow Step1 Compound Library (6-Sub vs 8-Sub) Step2 Primary Screen (Target Kinase @ 10µM) Step1->Step2 Decision >50% Inhibition? Step2->Decision Path6 6-Sub Pathway (Potency Optimization) Decision->Path6 Yes (6-Sub) Path8 8-Sub Pathway (Selectivity Profiling) Decision->Path8 Yes (8-Sub) End6 Measure IC50 & LogD (Goal: <10nM, Soluble) Path6->End6 End8 Counter-Screen Panel (Goal: Target vs Off-Target Ratio) Path8->End8

Figure 2: Biological evaluation workflow. 6-substituted analogs are funneled into potency/solubility assays, while 8-substituted analogs are prioritized for selectivity panels.

References

  • Ray, P., et al. (2011).[3] "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Xu, X., et al. (2014). "Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors." Clinical and Experimental Pharmacology and Physiology. Link

  • BenchChem Technical Support. (2025). "Scale-up Synthesis of 8-bromo-6-methylquinolin-2(1H)-one (Knorr Synthesis Principles)." BenchChem Guides. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational reference for steric limitations in Suzuki coupling). Link

  • ChemicalBook. (2024). "Synthesis of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one via Schmidt Rearrangement." Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-ethylisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-2-ethylisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.